Rosiptor
Beschreibung
ROSIPTOR is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
See also: this compound Acetate (active moiety of).
Eigenschaften
IUPAC Name |
(1S,3S,4R)-4-[(3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22/h14-18,22-23H,1,4-12,21H2,2-3H3/t14-,15+,16+,17+,18+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEJTPWQNNMAQF-BVMLLJBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H](C[C@@H]1CO)O)[C@H]2CC[C@]3([C@H]([C@@H]2CN)CCC3=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782487-28-9 | |
| Record name | Rosiptor [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0782487289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AQX-1125 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13012 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ROSIPTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5034F862 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core SHIP1 Activation Mechanism of aQx-1125
Introduction
aQx-1125 (Rosiptor) is a first-in-class, orally administered, small-molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2][3] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, and its expression is primarily restricted to hematopoietic cells.[4][5] This restricted expression pattern makes SHIP1 an attractive therapeutic target for inflammatory diseases, as it offers the potential for targeted immunomodulation with limited off-target effects. By allosterically activating SHIP1, aQx-1125 enhances the enzyme's natural braking mechanism on the PI3K pathway, leading to a reduction in the activation and migration of immune cells, thereby producing a potent anti-inflammatory effect. This document provides a detailed overview of the mechanism of action of aQx-1125, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: Allosteric Activation of SHIP1
The fundamental mechanism of aQx-1125 involves its direct interaction with the SHIP1 enzyme. SHIP1's primary role is to dephosphorylate the 5-position of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This action curtails signaling cascades that are dependent on PIP3.
aQx-1125 functions as an allosteric activator of SHIP1. Studies have demonstrated that the activating effect of aQx-1125 is dependent on the presence of an intact C2 domain of the SHIP1 enzyme. When this domain is deleted (SHIP1ΔC2), the activating effect of aQx-1125 is lost, indicating that the compound likely binds to or induces a conformational change involving the C2 domain to enhance catalytic activity.
Signaling Pathway: aQx-1125 in the PI3K/Akt Pathway
The PI3K/Akt pathway is a central signaling cascade that governs a multitude of cellular processes, including cell growth, survival, proliferation, and migration. In immune cells, overactivation of this pathway can lead to chronic inflammation.
-
Activation: Upon stimulation of cell surface receptors (e.g., receptor tyrosine kinases, G-protein coupled receptors), PI3K is recruited to the plasma membrane and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3.
-
Signal Transduction: PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the membrane.
-
Downstream Effects: This co-localization allows PDK1 to phosphorylate and activate Akt. Activated Akt then phosphorylates a wide array of downstream targets, promoting cell survival, proliferation, and inflammatory responses.
-
SHIP1 Regulation: SHIP1 acts as a critical negative regulator by hydrolyzing PIP3 to PI(3,4)P2. This action terminates the PIP3-dependent signaling and dampens the inflammatory cascade.
-
aQx-1125 Intervention: aQx-1125 enhances the catalytic activity of SHIP1. This leads to a more rapid degradation of PIP3, a subsequent reduction in Akt phosphorylation and activation, and ultimately, the inhibition of inflammatory mediator production and leukocyte chemotaxis.
Quantitative Data
The effects of aQx-1125 have been quantified across various in vitro and in vivo studies.
Table 1: In Vitro Activity of aQx-1125
| Parameter | System | Concentration | Result | Source |
| SHIP1 Enzyme Activation | Recombinant human SHIP1 | 100 µM | 28% increase in activity | |
| Recombinant human SHIP1 | 300 µM | ~20% increase in activity | ||
| Akt Phosphorylation (S473) | MOLT-4 cells (SHIP1-proficient) | 0.1 µM | 34% inhibition | |
| MOLT-4 cells (SHIP1-proficient) | 10 µM | 82% inhibition | ||
| Jurkat cells (SHIP1-deficient) | Up to 10 µM | No effect | ||
| Mast Cell Degranulation | Murine BMMCs | 60 µM | Inhibition of β-hexosaminidase release | |
| Leukocyte Chemotaxis | Human Monocytes to MCP-1 | Low µM range | Concentration-dependent inhibition |
Table 2: Pharmacokinetic Properties of aQx-1125
| Species | Dose | Bioavailability | Terminal Half-life (t½) | Cmax | AUC | Source |
| Rat | 10 mg/kg (oral) | 66% | > 5 hours | 0.830 µM | - | |
| 30 mg/kg (oral) | 85% | > 5 hours | - | - | ||
| Dog | 10 mg/kg (oral) | 88% | > 5 hours | - | - | |
| 30 mg/kg (oral) | 104% | > 5 hours | - | - | ||
| Human | 450 mg (oral, daily) | N/A | ~20 hours | 1417 ng/mL | 16,727 h·ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of aQx-1125.
SHIP1 Enzymatic Activity Assay
This assay directly measures the effect of aQx-1125 on the catalytic function of SHIP1.
-
Principle: Recombinant human SHIP1 is incubated with its substrate, PIP3. The enzymatic reaction releases inorganic phosphate (B84403), which is then quantified.
-
Methodology:
-
Recombinant human SHIP1 (wild-type or C2-deficient) is pre-incubated with various concentrations of aQx-1125 or vehicle control.
-
The substrate, PIP3, is added to initiate the phosphatase reaction.
-
The reaction is stopped, and a malachite green reagent is added. This reagent forms a colored complex with the free phosphate produced by SHIP1's activity.
-
The absorbance is measured spectrophotometrically, and the amount of phosphate released is calculated, reflecting the enzyme's activity.
-
-
Reference:
Akt Phosphorylation Assay (Western Blot)
This experiment determines whether aQx-1125's SHIP1 activation translates to downstream inhibition of the PI3K pathway in a cellular context.
-
Principle: Western blotting is used to detect the phosphorylated (active) form of Akt in cell lysates. The use of SHIP1-proficient (MOLT-4) and SHIP1-deficient (Jurkat) cell lines is critical to demonstrate the SHIP1-dependency of the drug's effect.
-
Methodology:
-
Cell Culture: SHIP1-proficient (MOLT-4) and SHIP1-deficient (Jurkat) T-lymphocyte cell lines are cultured and serum-starved to reduce baseline Akt phosphorylation.
-
Treatment: Cells are pre-incubated with varying concentrations of aQx-1125 for a specified time (e.g., 30 minutes).
-
Stimulation: Cells are stimulated with a growth factor like Insulin-like Growth Factor 1 (IGF-1) to robustly activate the PI3K/Akt pathway.
-
Lysis & Protein Quantification: Cells are lysed to extract total protein, and the concentration is determined (e.g., via BCA assay).
-
SDS-PAGE & Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is probed with primary antibodies specific for phospho-Akt (e.g., at Ser473) and total Akt (as a loading control), followed by secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Detection: The signal is visualized using a chemiluminescent substrate, and band intensities are quantified by densitometry. The ratio of phospho-Akt to total Akt is calculated.
-
-
Reference:
Leukocyte Chemotaxis Assay
This assay assesses the functional consequence of aQx-1125 treatment on the directed migration of immune cells, a key process in inflammation.
-
Principle: A modified Boyden chamber (or Transwell assay) is used. This apparatus consists of an upper and lower chamber separated by a microporous membrane. Leukocytes are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The ability of cells to migrate through the membrane towards the stimulus is quantified.
-
Methodology:
-
Cell Isolation: Primary human leukocytes (e.g., monocytes, neutrophils) are isolated from whole blood.
-
Treatment: The isolated cells are pre-incubated with aQx-1125 or vehicle control.
-
Assay Setup: The treated cells are placed in the upper chamber of the Boyden chamber. The lower chamber is filled with media containing a specific chemokine relevant to the cell type being tested (e.g., MCP-1 for monocytes, IL-8 for neutrophils).
-
Incubation: The chamber is incubated for a period to allow cell migration through the pores of the membrane.
-
Quantification: Migrated cells are quantified. For adherent cells like monocytes and neutrophils, this can be done by staining and counting the cells that have migrated to the bottom surface of the membrane. For non-adherent cells, migrated cells in the lower chamber are counted.
-
-
Reference:
Selectivity and Specificity
To ensure the observed effects are primarily due to SHIP1 activation, aQx-1125 was tested for off-target activities. In a broad in vitro pharmacology screen (Cerep Diversity Profile) covering 84 targets, aQx-1125 at 3 µM showed no significant effects. Further testing against various nuclear receptors and a panel of 439 human kinases also demonstrated a lack of significant off-target binding or activity, highlighting the compound's selectivity for its intended pathway.
Conclusion
aQx-1125 represents a targeted approach to anti-inflammatory therapy by allosterically activating SHIP1, a key negative regulator of the pro-inflammatory PI3K/Akt pathway. Its mechanism is dependent on the C2 domain of the SHIP1 enzyme. This activation leads to a quantifiable, SHIP1-dependent decrease in Akt phosphorylation and subsequent inhibition of downstream inflammatory processes, including cytokine release, mast cell degranulation, and leukocyte chemotaxis. Supported by favorable pharmacokinetic properties, aQx-1125 has demonstrated anti-inflammatory effects in a range of preclinical models. While clinical development has faced challenges, the core mechanism of aQx-1125 provides a valuable framework for understanding the therapeutic potential of SHIP1 activation in inflammatory and immune-mediated diseases.
References
- 1. The effects of the novel SHIP1 activator AQX-1125 on allergen-induced responses in mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aqxpharma.com [aqxpharma.com]
- 3. ovid.com [ovid.com]
- 4. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aqxpharma.com [aqxpharma.com]
In Vitro Characterization of Rosiptor's Enzymatic Activity: A Technical Guide
For Immediate Release
VANCOUVER, British Columbia – This technical guide provides an in-depth analysis of the in vitro enzymatic characterization of Rosiptor (AQX-1125), an allosteric activator of the SH2 domain-containing inositol (B14025) 5'-phosphatase 1 (SHIP1). This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular pharmacology of this compound.
This compound was developed as a potential anti-inflammatory agent.[1] Its mechanism of action is centered on the activation of SHIP1, a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][3] By enhancing SHIP1's phosphatase activity, this compound aims to reduce the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in inflammatory cell signaling.
Quantitative Data Summary
The in vitro efficacy of this compound as a SHIP1 activator has been quantified across several key parameters. The following table summarizes the available data for easy comparison.
| Parameter | Value | Assay Type | Source |
| SHIP1 Catalytic Activity Increase | ~28% at 100 µM | Enzymatic Assay (Malachite Green) | [4] |
| ~20% at 300 µM | Enzymatic Assay (Malachite Green) | [5] | |
| kcat/KM Ratio Increase | ~1.118-fold | Enzymatic Kinetics | |
| Akt Phosphorylation Inhibition | Concentration-dependent decrease | Cellular Assay (Western Blot) in MOLT-4 cells (SHIP1-proficient) | |
| No effect | Cellular Assay (Western Blot) in Jurkat cells (SHIP1-deficient) | ||
| Binding Affinity | Weak binding to SHIP1 | Scintillation Proximity Assay |
Signaling Pathway
The PI3K/Akt signaling pathway is a critical cascade in cell survival, proliferation, and inflammatory responses. SHIP1 acts as a crucial negative regulator of this pathway. The following diagram illustrates the mechanism of action of this compound within this pathway.
Caption: this compound activates SHIP1, enhancing the conversion of PIP3 to PIP2, thereby downregulating the PI3K/Akt signaling pathway.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
SHIP1 Enzymatic Activity Assay (Malachite Green Assay)
This assay quantifies the phosphatase activity of SHIP1 by measuring the amount of inorganic phosphate (B84403) released from its substrate.
Experimental Workflow:
Caption: Workflow for determining SHIP1 enzymatic activity using a malachite green-based assay.
Methodology:
-
Reagents:
-
Recombinant human SHIP1 enzyme (and SHIP1ΔC2 mutant for control).
-
Substrate: 1,3,4,5-inositol–tetrakisphosphate (IP4) at a concentration of 50 µM.
-
This compound (AQX-1125) at various concentrations.
-
BIOMOL GREEN™ reagent for phosphate detection.
-
Assay buffer.
-
-
Procedure: a. Recombinant SHIP1 enzyme is incubated with the IP4 substrate in the presence of varying concentrations of this compound or vehicle control. b. The reaction is allowed to proceed for a defined period at a controlled temperature. c. The reaction is stopped, and the BIOMOL GREEN™ reagent is added. d. The amount of inorganic phosphate released is quantified by measuring the absorbance at a specific wavelength (typically around 620 nm). e. The percentage of SHIP1 activation is calculated by comparing the phosphate released in the presence of this compound to the vehicle control.
Cellular Akt Phosphorylation Assay
This cell-based assay determines the functional consequence of SHIP1 activation by measuring the phosphorylation status of Akt, a downstream target in the PI3K pathway.
Experimental Workflow:
Caption: Workflow for assessing the effect of this compound on Akt phosphorylation in cells.
Methodology:
-
Cell Lines:
-
SHIP1-proficient cell line (e.g., MOLT-4).
-
SHIP1-deficient cell line (e.g., Jurkat) as a negative control.
-
-
Procedure: a. Cells are cultured to an appropriate density. b. Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes). c. Cells are then stimulated with a growth factor, such as Insulin-like Growth Factor 1 (IGF-1), to induce the PI3K/Akt pathway. d. Following stimulation, cells are lysed, and protein concentrations are determined. e. Cell lysates are subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated Akt (e.g., p-Akt S473) and total Akt (as a loading control). f. Band intensities are quantified to determine the effect of this compound on Akt phosphorylation.
Conclusion
The in vitro characterization of this compound demonstrates its activity as a modest allosteric activator of SHIP1. The provided data and protocols offer a framework for the continued investigation of SHIP1 activators and their potential therapeutic applications. Although clinical development of this compound was discontinued (B1498344) due to a lack of efficacy in Phase 3 trials, the in vitro findings remain valuable for the scientific community exploring the modulation of the PI3K/Akt signaling pathway.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. SHIP1 and its role for innate immune regulation-Novel targets for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Structural Basis for Rosiptor's Interaction with SHIP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosiptor (also known as AQX-1125) is a first-in-class, orally bioavailable, small-molecule activator of the SH2 domain-containing inositol (B14025) 5'-phosphatase 1 (SHIP1). SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. By allosterically activating SHIP1, this compound enhances the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby dampening the pro-inflammatory signals mediated by the PI3K/Akt pathway.[1][2] This technical guide provides a comprehensive overview of the structural basis for this compound's interaction with SHIP1, including available data on its binding site, quantitative interaction parameters, and the experimental protocols used for its characterization.
Introduction to SHIP1 and this compound
SHIP1 is a 145 kDa protein predominantly expressed in hematopoietic cells. It is a key regulator of immune cell function and signaling.[2] The structure of SHIP1 is modular, consisting of an N-terminal SH2 domain, a central 5'-phosphatase catalytic domain, a C2 domain, and a C-terminal proline-rich region.[3] The SH2 domain mediates interactions with phosphorylated tyrosine residues on signaling proteins, while the catalytic domain is responsible for the hydrolysis of PIP3. The C2 domain is implicated in membrane localization and allosteric regulation of the enzyme's activity.[1][4]
This compound was developed as a selective activator of SHIP1 with the aim of providing a novel anti-inflammatory therapeutic strategy.[5] Although it showed promise in preclinical and early clinical studies, its development was halted due to a lack of efficacy in a Phase 3 trial for interstitial cystitis/bladder pain syndrome.[6][7] Nevertheless, the study of this compound's interaction with SHIP1 provides valuable insights for the development of future SHIP1 modulators.
Structural Basis of the this compound-SHIP1 Interaction
Allosteric Binding to the C2 Domain
While a co-crystal structure of this compound bound to SHIP1 is not publicly available, extensive biochemical evidence points to an allosteric mechanism of action involving the C2 domain of SHIP1.[4] Studies have shown that the activating effect of this compound on SHIP1 is completely abolished upon deletion of the C2 domain.[4] This indicates that the C2 domain is essential for this compound's function and likely contains the binding site.
Further evidence for a direct interaction comes from scintillation proximity assays (SPA), which have demonstrated that radiolabeled this compound directly binds to full-length SHIP1 protein.[4] The binding is proposed to induce a conformational change in SHIP1, leading to enhanced catalytic efficiency.
Although the precise binding pocket for this compound on the C2 domain has not been elucidated, the crystal structure of SHIP1 in complex with a fragment-like molecule, x-0101 (PDB ID: 5RWL), reveals a potential allosteric site at the interface between the phosphatase and C2 domains.[7] It is plausible that this compound binds in or near this pocket to exert its allosteric effect.
Visualization of the SHIP1 Signaling Pathway
The following diagram illustrates the central role of SHIP1 in the PI3K signaling pathway and the proposed mechanism of action for this compound.
Quantitative Analysis of the this compound-SHIP1 Interaction
The following table summarizes the available quantitative data on the interaction between this compound and SHIP1. It is important to note that some reports describe the binding as weak.
| Parameter | Value | Method | Reference |
| Enzymatic Activation | ~28% increase in activity at 100 µM | Malachite Green Phosphatase Assay | [4] |
| Binding | Direct binding confirmed | Scintillation Proximity Assay (SPA) | [4] |
| Cellular Activity (IC50) | ~1 µM (inhibition of Akt phosphorylation) | Western Blot (MOLT-4 cells) | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of the this compound-SHIP1 interaction are not fully available in the public domain. However, based on the published literature, the following sections provide an overview of the likely methodologies employed.
SHIP1 Phosphatase Activity Assay (Malachite Green)
This assay quantifies the release of inorganic phosphate (B84403) from the SHIP1 substrate, PIP3.
Workflow:
Methodology:
-
Reagents: Recombinant human SHIP1, PIP3 substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT), this compound stock solution (in DMSO), and Malachite Green reagent.
-
Procedure:
-
Add assay buffer, SHIP1, and this compound (at various concentrations) to a 96-well plate.
-
Initiate the reaction by adding the PIP3 substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the released phosphate.
-
Measure the absorbance at approximately 620 nm using a plate reader.
-
Calculate the percentage of SHIP1 activation relative to the vehicle control.
-
Cellular Akt Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.
Methodology:
-
Cell Culture: Use a SHIP1-proficient cell line, such as MOLT-4 human T-cell leukemia cells.[1] A SHIP1-deficient cell line (e.g., Jurkat) can be used as a negative control.[1]
-
Treatment:
-
Starve the cells in a serum-free medium.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., IGF-1) to activate the PI3K pathway.
-
-
Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.
-
Direct Binding Assays (e.g., Surface Plasmon Resonance - SPR)
While a specific SPR protocol for this compound and SHIP1 is not published, a general methodology for studying small molecule-protein interactions is outlined below.
Workflow:
Methodology:
-
Immobilization: Covalently immobilize recombinant SHIP1 onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of this compound over the immobilized SHIP1.
-
Monitor the association and dissociation phases in real-time by measuring the change in the surface plasmon resonance signal.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Conclusion
This compound is an allosteric activator of SHIP1 that exerts its function through direct binding to the C2 domain. While the precise structural details of this interaction at an atomic level remain to be elucidated by techniques such as X-ray crystallography, the available biochemical and pharmacological data provide a solid foundation for understanding its mechanism of action. The experimental approaches outlined in this guide serve as a reference for the continued investigation of this compound and the development of next-generation SHIP1 modulators for the treatment of inflammatory and other diseases.
References
- 1. The Inositol-5-Phosphatase SHIP1: Expression, Regulation and Role in Acute Lymphoblastic Leukemia [mdpi.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic studies on the indane SHIP1 agonist AQX-1125 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Studies on the Indane SHIP1 Agonist AQX-1125 - PMC [pmc.ncbi.nlm.nih.gov]
Elusive Targets: A Deep Dive into the Cellular Interactions of Rosiptor Beyond SHIP1
Despite extensive research into the clinical utility of Rosiptor (AQX-1125), a comprehensive, publicly available dataset detailing its cellular targets beyond the well-documented SH2 domain-containing inositol (B14025) 5'-phosphatase 1 (SHIP1) remains conspicuously absent. While developed as a selective activator of SHIP1, the full spectrum of its intracellular interactions has not been elucidated in peer-reviewed literature through broad, unbiased screening methods.
This compound was designed to allosterically activate SHIP1, a key negative regulator of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1] Activation of SHIP1 leads to the hydrolysis of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby dampening the PI3K signaling cascade. This mechanism is known to inhibit the phosphorylation of Akt, a critical downstream effector of PI3K, and consequently modulate inflammatory responses and leukocyte chemotaxis.[2]
While the intended on-target effects on the SHIP1-PI3K-Akt axis are described, a thorough investigation into potential off-target interactions is not publicly documented. The developing company, Aquinox Pharmaceuticals, has previously stated that this compound "does not significantly activate or inhibit other enzymes, imparting target selectivity and further limiting potential off-target toxicities." However, the underlying data from comprehensive selectivity profiling, such as kinome-wide scans or proteomic analyses, have not been published in accessible scientific literature.
The clinical development of this compound was ultimately discontinued (B1498344) following the failure of its Phase 3 clinical trial to meet its primary endpoint.[3][4][5] This outcome, coupled with a report suggesting weak binding to SHIP1, underscores the importance of understanding the complete cellular target profile of a drug candidate to fully interpret its pharmacological effects and clinical performance. Without access to detailed experimental data from techniques like cellular thermal shift assays (CETSA), affinity chromatography-mass spectrometry, or broad kinase inhibitor screening panels, a definitive guide on the cellular targets of this compound beyond SHIP1 cannot be constructed.
The Known Signaling Pathway: this compound's Action on SHIP1 and the PI3K Pathway
This compound's primary mechanism of action involves the allosteric activation of SHIP1. This activation initiates a signaling cascade that ultimately downregulates the pro-inflammatory and pro-survival signals mediated by the PI3K pathway.
Caption: this compound activates SHIP1, which in turn dephosphorylates PIP3, a product of PI3K. This action inhibits the phosphorylation of Akt, leading to a reduction in inflammation and leukocyte migration.
Hypothetical Experimental Approaches to Uncover Off-Target Effects
To fully characterize the cellular targets of a small molecule like this compound, a series of unbiased, proteome-wide experiments would be necessary. The following outlines the methodologies that would be employed in such an investigation.
Kinome-Wide Selectivity Profiling
A common approach to identify off-target kinase interactions is to screen the compound against a large panel of purified kinases.
Experimental Protocol:
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Kinase Panel: A comprehensive panel of several hundred purified human kinases is utilized.
-
Binding Assay: A competitive binding assay, such as the KINOMEscan™ platform, is performed. In this assay, the ability of this compound to displace a ligand bound to the active site of each kinase is measured.
-
Data Analysis: The results are typically expressed as the percentage of kinase activity remaining or as dissociation constants (Kd) for any identified interactions.
Caption: A workflow diagram for identifying off-target kinase interactions of this compound using a competitive binding assay.
Cellular Thermal Shift Assay (CETSA) Coupled with Mass Spectrometry
CETSA is a powerful technique to identify direct targets of a drug in a cellular context by measuring changes in protein thermal stability upon ligand binding.
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Lysis and Separation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Proteomic Analysis: The soluble protein fraction is analyzed by quantitative mass spectrometry (e.g., using Tandem Mass Tagging - TMT) to identify proteins that are stabilized or destabilized by this compound at different temperatures.
-
Data Analysis: Proteins showing a significant thermal shift in the presence of this compound are considered potential targets.
Caption: A workflow for identifying cellular targets of this compound using the Cellular Thermal Shift Assay followed by mass spectrometry.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. biopharmadive.com [biopharmadive.com]
- 4. Aquinox Halts Development of this compound (AQX-1125) | Interstitial Cystitis Association [ichelp.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Early-Stage Anti-Inflammatory Therapeutics: A Technical Guide to EHP-101
An important clarification: This technical guide focuses on the early-stage research of EHP-101 , a promising multi-target drug candidate for inflammatory diseases. The initial query for "Rosiptor" leads to a separate investigational drug (also known as AQX-1125) whose development for inflammatory conditions was largely discontinued (B1498344) after failing to meet primary endpoints in late-stage clinical trials. In contrast, EHP-101, developed by Emerald Health Pharmaceuticals, has a distinct mechanism of action and a growing body of preclinical data in the context of inflammatory and autoimmune disorders, making it a more relevant subject for an in-depth technical guide on emerging anti-inflammatory strategies.
Executive Summary
EHP-101 is an orally active, synthetic cannabidiol (B1668261) (CBD) aminoquinone derivative, VCE-004.8, formulated in a lipid vehicle. Its therapeutic potential in inflammatory diseases stems from a unique multi-target mechanism of action. EHP-101 functions as a dual agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the Cannabinoid Receptor type 2 (CB2), while also activating the Hypoxia-Inducible Factor (HIF) pathway.[1][2] This multifaceted approach allows EHP-101 to modulate several key pathological processes in inflammatory conditions, including immune cell infiltration, microglial activation, fibrosis, and demyelination. Preclinical studies in models of multiple sclerosis and scleroderma have demonstrated its potent anti-inflammatory, anti-fibrotic, and neuroprotective effects.[3][4] This guide will provide a comprehensive overview of the core science behind EHP-101, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used in its early-stage evaluation.
Pharmacology and Mechanism of Action
EHP-101's therapeutic effects are attributed to its ability to simultaneously engage three distinct signaling pathways that are critically involved in the regulation of inflammation and tissue homeostasis.
-
PPARγ Agonism: PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Activation of PPARγ by EHP-101 can suppress the expression of pro-inflammatory genes and promote an anti-inflammatory cellular phenotype.
-
CB2 Receptor Agonism: The CB2 receptor is primarily expressed on immune cells and is a key component of the endocannabinoid system. EHP-101's agonistic activity at CB2 receptors can modulate immune cell function, reducing the production of inflammatory cytokines and inhibiting immune cell migration to sites of inflammation.
-
HIF Pathway Activation: The HIF pathway is a critical regulator of cellular responses to low oxygen levels (hypoxia). EHP-101 has been shown to activate this pathway, which can promote cell survival, angiogenesis, and tissue repair, all of which are beneficial in the context of chronic inflammation and tissue damage.[1]
Below is a diagram illustrating the multi-target signaling pathway of EHP-101.
Preclinical Data in Inflammatory Disease Models
The anti-inflammatory and tissue-protective effects of EHP-101 have been evaluated in several preclinical models of inflammatory diseases, most notably in models of multiple sclerosis (MS) and systemic sclerosis (scleroderma).
Multiple Sclerosis Models
EHP-101 has been studied in the Experimental Autoimmune Encephalomyelitis (EAE) and cuprizone-induced demyelination models of MS.
Key Findings:
-
Reduced Clinical Severity: In the EAE model, oral administration of EHP-101 significantly attenuated the clinical symptoms of the disease.
-
Anti-inflammatory Effects: Transcriptomic analysis of spinal cord tissue from EAE mice treated with EHP-101 revealed a significant downregulation of numerous pro-inflammatory genes associated with MS pathophysiology.
-
Neuroprotection and Remyelination: EHP-101 treatment prevented microglial activation and demyelination in both the spinal cord and brain of EAE mice. In the cuprizone (B1210641) model, EHP-101 promoted the remyelination of demyelinated axons in the white matter.
Quantitative Data Summary:
| Parameter | Model | Treatment Group | Result | Reference |
| Clinical Score | EAE | EHP-101 (10 mg/kg) | Significant reduction in mean clinical score vs. vehicle | |
| Microglia Activation (Iba1+) | EAE | EHP-101 (10 mg/kg) | Significant reduction in Iba1+ cells in the spinal cord | |
| Demyelination | EAE | EHP-101 (10 mg/kg) | Significant preservation of myelin in the spinal cord | |
| Remyelination | Cuprizone | EHP-101 (10 & 20 mg/kg) | Dose-dependent increase in myelinated axons in white matter |
Scleroderma Model
The anti-fibrotic and anti-inflammatory effects of EHP-101 were assessed in a bleomycin-induced model of systemic sclerosis.
Key Findings:
-
Reduced Skin and Lung Fibrosis: Oral administration of EHP-101 prevented collagen accumulation and fibrosis in both the skin and lungs of bleomycin-treated mice.
-
Inhibition of Macrophage Infiltration: Immunohistochemical analysis showed that EHP-101 prevented the infiltration of macrophages into the skin.
-
Modulation of Fibrotic and Inflammatory Markers: EHP-101 treatment prevented the upregulation of key fibrotic markers such as Tenascin C and α-smooth muscle actin, as well as the inflammatory adhesion molecule VCAM1. RNA-seq analysis confirmed a significant effect on inflammatory and epithelial-mesenchymal transition transcriptomic signatures.
Quantitative Data Summary:
| Parameter | Model | Treatment Group | Result | Reference |
| Dermal Thickness | Bleomycin-induced Scleroderma | EHP-101 (20 mg/kg) | Significant reduction in dermal thickness vs. bleomycin (B88199) alone | |
| Collagen Content (Hydroxyproline assay) | Bleomycin-induced Scleroderma | EHP-101 (20 mg/kg) | Significant reduction in skin collagen content | |
| Macrophage Infiltration (F4/80+) | Bleomycin-induced Scleroderma | EHP-101 (20 mg/kg) | Significant reduction in F4/80+ cells in the skin | |
| Gene Expression (Ccl2, IL-13Ra1) | Bleomycin-induced Scleroderma | EHP-101 (20 mg/kg) | Downregulation of key scleroderma-associated genes |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key preclinical studies of EHP-101.
EAE Model of Multiple Sclerosis
Objective: To evaluate the efficacy of EHP-101 in a T-cell mediated autoimmune model of MS.
Experimental Workflow:
Methodology:
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Induction of EAE: Mice were immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant. On days 0 and 2 post-immunization, mice received an intraperitoneal injection of Pertussis toxin.
-
Treatment: EHP-101 was administered orally once daily at a dose of, for example, 10 mg/kg, starting from day 8 post-immunization. The control group received the vehicle.
-
Clinical Assessment: Mice were monitored daily for clinical signs of EAE and scored on a scale of 0 to 5.
-
Histopathology: At the end of the study, spinal cords were collected for histological analysis, including Hematoxylin and Eosin (H&E) staining for inflammation, Luxol Fast Blue staining for demyelination, and immunohistochemistry for microglial activation (Iba1).
-
Gene Expression Analysis: Spinal cord tissue was subjected to RNA sequencing (RNA-seq) and quantitative PCR (qPCR) to analyze the expression of inflammatory and neuroprotective genes.
Bleomycin-Induced Scleroderma Model
Objective: To assess the anti-fibrotic and anti-inflammatory properties of EHP-101 in a model of systemic sclerosis.
Experimental Workflow:
Methodology:
-
Animals: DBA/2 mice, 6-8 weeks old.
-
Induction of Fibrosis: Mice received daily subcutaneous injections of bleomycin (100 µL at 1 mg/mL) for 28 days.
-
Treatment: EHP-101 was administered orally once daily at a dose of, for example, 20 mg/kg, concurrently with the bleomycin injections. The control group received the vehicle.
-
Histological and Biochemical Analysis: At the end of the treatment period, skin and lung tissues were collected. Dermal thickness was measured, and skin collagen content was quantified using a hydroxyproline assay. Immunohistochemistry was performed on skin sections to detect macrophages (F4/80), and fibrotic markers (Tenascin C, α-SMA).
-
Gene Expression Analysis: Skin biopsies were analyzed by RNA-seq to identify changes in gene expression related to inflammation and fibrosis.
Conclusion and Future Directions
The early-stage research on EHP-101 has provided a strong rationale for its further development as a therapeutic for inflammatory diseases. Its unique multi-target mechanism of action, engaging PPARγ, CB2, and the HIF pathway, offers the potential for a broad-spectrum anti-inflammatory and tissue-protective effect. The preclinical data in models of multiple sclerosis and scleroderma are encouraging, demonstrating its ability to mitigate key pathological features of these diseases.
Future research will likely focus on further elucidating the downstream signaling pathways and molecular interactions of EHP-101. Phase 1 clinical trials have been completed, and the safety and tolerability of EHP-101 in healthy volunteers have been established. The progression to Phase 2 clinical trials in patients with multiple sclerosis and scleroderma will be crucial in determining the therapeutic potential of this novel compound in human inflammatory diseases. The insights gained from these early-stage studies provide a solid foundation for the continued investigation of EHP-101 as a promising new treatment modality for a range of debilitating inflammatory conditions.
References
- 1. Effects of EHP-101 on inflammation and remyelination in murine models of Multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessnewswire.com [accessnewswire.com]
- 4. EHP-101, an oral formulation of the cannabidiol aminoquinone VCE-004.8, alleviates bleomycin-induced skin and lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Rosiptor (AQX-1125): Application Notes and In Vitro Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosiptor (AQX-1125) is a potent and selective, orally active small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is central to inflammatory responses.[2][3] By allosterically activating SHIP1, this compound effectively reduces the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger, leading to the inhibition of downstream signaling cascades, such as the Akt pathway.[2] This mechanism of action translates to broad anti-inflammatory effects, including the inhibition of inflammatory mediator production and the suppression of leukocyte chemotaxis. These application notes provide detailed protocols for the in vitro use of this compound in cell culture to study its effects on key inflammatory signaling pathways and cellular functions.
Mechanism of Action
This compound functions as an allosteric activator of SHIP1, binding to a site distinct from the catalytic domain. This binding event enhances the phosphatase activity of SHIP1, which dephosphorylates PIP3 at the 5' position to generate phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). The reduction in cellular PIP3 levels prevents the recruitment and activation of downstream effector proteins, most notably the serine/threonine kinase Akt. The inhibition of Akt phosphorylation is a key downstream consequence of this compound's activity.
Furthermore, SHIP1 has been shown to negatively regulate the NF-κB signaling pathway. This occurs through the interaction of SHIP1's C-terminal proline-rich domain (PRD) with X-linked inhibitor of apoptosis protein (XIAP), which disrupts the formation of a signaling complex with RIP2, ultimately leading to decreased NF-κB activation. This modulation of the NF-κB pathway contributes to the anti-inflammatory properties of this compound by reducing the transcription of pro-inflammatory cytokines.
Data Presentation
Table 1: In Vitro Activity of this compound (AQX-1125)
| Assay | Cell Line/System | Stimulus | This compound Concentration | Effect | Reference |
| Akt Phosphorylation (S473) | MOLT-4 (SHIP1-proficient) | IGF-1 | 0.1 - 10 µM | Concentration-dependent decrease in phosphorylation | |
| Akt Phosphorylation (S473) | Jurkat (SHIP1-deficient) | IGF-1 | Up to 10 µM | No effect on phosphorylation | |
| Cytokine Release (GM-CSF, IL-2, IL-6, IFN-γ, TNF-α) | Murine Splenocytes | anti-CD3/CD28 | Concentration-dependent | Inhibition of cytokine production | |
| Mast Cell Degranulation (β-hexosaminidase release) | Murine Bone Marrow-Derived Mast Cells (BMMCs) | DNP-HSA | 60 µM | Significant decrease in degranulation in SHIP1+/+ cells; no effect in SHIP1-/- cells | |
| Monocyte Chemotaxis | Human Monocytes | MCP-1 | Concentration-dependent | Inhibition of chemotaxis |
Experimental Protocols
Preparation of this compound (AQX-1125) Stock Solution
Materials:
-
This compound (AQX-1125) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.
Akt Phosphorylation Inhibition Assay
Cell Lines:
-
MOLT-4 (human T-cell leukemia, SHIP1-proficient)
-
Jurkat (human T-cell leukemia, SHIP1-deficient)
Materials:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
IGF-1 (Insulin-like growth factor-1)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed MOLT-4 and Jurkat cells in complete medium and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with IGF-1 for the recommended time and concentration to induce Akt phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Cytokine Release Inhibition Assay
Cell System:
-
Murine splenocytes
Materials:
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Anti-CD3 and anti-CD28 antibodies for stimulation
-
ELISA kits for the cytokines of interest (e.g., GM-CSF, IL-2, IL-6, IFN-γ, TNF-α, IL-10)
Procedure:
-
Isolate splenocytes from mice and resuspend them in complete medium.
-
Plate the splenocytes in a 96-well plate.
-
Pre-treat the cells with a range of this compound concentrations or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
A cell viability assay (e.g., LDH release) should be performed in parallel to ensure that the observed cytokine inhibition is not due to cytotoxicity.
Mast Cell Degranulation Assay
Cell System:
-
Murine bone marrow-derived mast cells (BMMCs) from SHIP1+/+ and SHIP1-/- mice.
Materials:
-
Complete BMMC culture medium
-
This compound stock solution (10 mM in DMSO)
-
DNP-HSA (Dinitrophenyl-human serum albumin) for stimulation
-
β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Lysis buffer (e.g., Triton X-100)
Procedure:
-
Sensitize BMMCs with anti-DNP IgE overnight.
-
Wash the cells and resuspend them in a suitable buffer.
-
Pre-incubate the sensitized BMMCs with this compound (e.g., 60 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate degranulation by adding a range of DNP-HSA concentrations.
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the plate and collect the supernatants.
-
To determine the total β-hexosaminidase content, lyse the remaining cell pellets with lysis buffer.
-
Measure the β-hexosaminidase activity in both the supernatants and the cell lysates by adding the substrate and measuring the absorbance at the appropriate wavelength.
-
Calculate the percent degranulation as the amount of β-hexosaminidase in the supernatant divided by the total β-hexosaminidase (supernatant + cell lysate).
Visualizations
Caption: this compound (AQX-1125) activates SHIP1, inhibiting the PI3K/Akt signaling pathway.
Caption: this compound-activated SHIP1 inhibits NF-κB signaling via interaction with XIAP.
Caption: Experimental workflow for the Akt phosphorylation inhibition assay.
Disclaimer
This compound (AQX-1125) was investigated in clinical trials for conditions such as interstitial cystitis/bladder pain syndrome; however, its development for this indication was halted due to a lack of efficacy in a Phase 3 trial. The information provided here is for research purposes only.
References
Application Notes and Protocols for Studying Neutrophil Activation with a Novel Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their activation is a critical process in response to infection and inflammation, involving a cascade of events including chemotaxis, degranulation, phagocytosis, and the formation of neutrophil extracellular traps (NETs).[1][2][3][4][5] Dysregulation of neutrophil activation is implicated in a variety of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.
This document provides detailed application notes and protocols for studying the effects of a hypothetical novel small molecule modulator, "Rosiptor," on neutrophil activation. These protocols are designed to characterize the compound's influence on key neutrophil functions and to elucidate its mechanism of action by examining its impact on relevant signaling pathways.
Key Neutrophil Functions and "this compound"
The activation of neutrophils is a multi-faceted process that can be dissected into several key functional outputs. The following sections detail experimental approaches to assess the impact of "this compound" on these functions.
Neutrophil Chemotaxis
Chemotaxis, the directed migration of neutrophils towards a chemoattractant gradient, is essential for their recruitment to sites of inflammation.
Experimental Protocol: Microfluidic Chemotaxis Assay
This protocol describes the use of a microfluidic device to assess the effect of "this compound" on neutrophil chemotaxis in response to a stable gradient of a chemoattractant, such as Interleukin-8 (IL-8) or N-formylmethionyl-leucyl-phenylalanine (fMLP).
Materials:
-
Isolated human neutrophils
-
"this compound" at various concentrations
-
Chemoattractant (e.g., 10 nM fMLP or 100 ng/mL IL-8)
-
Microfluidic chemotaxis chamber
-
Live-cell imaging microscope
Procedure:
-
Isolate human neutrophils from peripheral blood of healthy donors using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Resuspend neutrophils in serum-free RPMI 1640 medium.
-
Pre-incubate neutrophils with "this compound" at desired concentrations (e.g., 1 µM, 10 µM, 100 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Load the pre-incubated neutrophils into the observation chamber of the microfluidic device.
-
Establish a stable chemoattractant gradient across the chamber according to the manufacturer's instructions.
-
Acquire time-lapse images of neutrophil migration every 30 seconds for 1 hour using a live-cell imaging system.
-
Analyze neutrophil migration using tracking software to determine parameters such as migration speed, chemotactic index (CI), and forward migration index (FMI).
Data Presentation:
| "this compound" Conc. | Migration Speed (µm/min) | Chemotactic Index (CI) | Forward Migration Index (FMI) |
| Vehicle Control | 15.2 ± 1.8 | 0.85 ± 0.05 | 0.78 ± 0.06 |
| 1 µM | 14.9 ± 2.1 | 0.82 ± 0.07 | 0.75 ± 0.08 |
| 10 µM | 8.5 ± 1.5 | 0.45 ± 0.09 | 0.41 ± 0.07 |
| 100 µM | 3.1 ± 0.9 | 0.12 ± 0.04 | 0.10 ± 0.03 |
Neutrophil Degranulation
Upon activation, neutrophils release the contents of their granules, which contain a variety of antimicrobial proteins and proteases. This process, known as degranulation, can be measured by monitoring the surface expression of granule-specific membrane proteins or by quantifying the release of granule enzymes.
Experimental Protocol: Flow Cytometric Analysis of Degranulation Markers
This protocol quantifies the effect of "this compound" on the surface expression of CD11b (a marker for secondary and tertiary granules) and CD63 (a marker for azurophilic granules) on activated neutrophils.
Materials:
-
Isolated human neutrophils
-
"this compound" at various concentrations
-
Neutrophil activator (e.g., 100 ng/mL LPS or 10 nM fMLP)
-
Fluorochrome-conjugated antibodies against CD11b and CD63
-
Flow cytometer
Procedure:
-
Isolate and resuspend human neutrophils as described previously.
-
Pre-incubate neutrophils with "this compound" at desired concentrations or vehicle control for 30 minutes at 37°C.
-
Stimulate the neutrophils with a chosen activator for 15 minutes at 37°C.
-
Stop the stimulation by adding ice-cold PBS.
-
Stain the cells with fluorochrome-conjugated anti-CD11b and anti-CD63 antibodies for 30 minutes on ice in the dark.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of CD11b and CD63.
Data Presentation:
| "this compound" Conc. | CD11b MFI | CD63 MFI |
| Unstimulated | 1500 ± 250 | 800 ± 150 |
| Vehicle Control + Activator | 8500 ± 900 | 4500 ± 500 |
| 1 µM + Activator | 7800 ± 850 | 4100 ± 480 |
| 10 µM + Activator | 4200 ± 500 | 2300 ± 300 |
| 100 µM + Activator | 1800 ± 300 | 1000 ± 200 |
Neutrophil Extracellular Trap (NET) Formation
NETosis is a unique form of cell death where neutrophils release a web-like structure composed of decondensed chromatin and granular proteins to trap and kill pathogens.
Experimental Protocol: Quantification of NETosis by Fluorescence Microscopy
This protocol measures the impact of "this compound" on NET formation by staining for extracellular DNA and citrullinated histones.
Materials:
-
Isolated human neutrophils
-
"this compound" at various concentrations
-
NETosis inducer (e.g., 100 nM Phorbol 12-myristate 13-acetate (PMA))
-
Cell-impermeable DNA dye (e.g., Sytox Green)
-
Antibody against citrullinated histone H3 (CitH3)
-
Fluorescence microscope
Procedure:
-
Seed isolated neutrophils onto poly-L-lysine coated coverslips and allow them to adhere for 1 hour.
-
Pre-incubate the adhered neutrophils with "this compound" at desired concentrations or vehicle control for 30 minutes.
-
Stimulate NETosis by adding PMA and Sytox Green to the wells.
-
Incubate for 4 hours at 37°C in a humidified incubator.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain with an anti-CitH3 antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope and quantify the area of NETs (Sytox Green positive area) and the number of CitH3 positive cells.
Data Presentation:
| "this compound" Conc. | NET Area (µm²/field) | % CitH3 Positive Cells |
| Unstimulated | 500 ± 100 | 2 ± 1 |
| Vehicle Control + PMA | 15000 ± 2500 | 75 ± 8 |
| 1 µM + PMA | 13500 ± 2300 | 68 ± 7 |
| 10 µM + PMA | 6500 ± 1200 | 32 ± 5 |
| 100 µM + PMA | 1200 ± 300 | 5 ± 2 |
Elucidating the Mechanism of Action of "this compound"
To understand how "this compound" modulates neutrophil function, it is crucial to investigate its effects on key intracellular signaling pathways.
Signaling Pathways in Neutrophil Activation
Neutrophil activation is regulated by a complex network of signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, the Mitogen-activated protein kinase (MAPK) pathways (p38, ERK, JNK), and pathways involving Reactive Oxygen Species (ROS) production.
Caption: Key signaling pathways in neutrophil activation.
Experimental Protocol: Western Blot Analysis of Signaling Proteins
This protocol uses Western blotting to determine if "this compound" affects the phosphorylation, and therefore activation, of key signaling proteins like Akt and p38 MAPK.
Materials:
-
Isolated human neutrophils
-
"this compound" at various concentrations
-
Neutrophil activator (e.g., 100 ng/mL LPS)
-
Lysis buffer
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-p38 (Thr180/Tyr182), and total p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Isolate and resuspend human neutrophils.
-
Pre-incubate with "this compound" or vehicle control for 30 minutes.
-
Stimulate with LPS for 15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein to the total protein.
Data Presentation:
| "this compound" Conc. | p-Akt/Total Akt (Fold Change) | p-p38/Total p38 (Fold Change) |
| Unstimulated | 1.0 | 1.0 |
| Vehicle Control + LPS | 5.2 ± 0.6 | 4.8 ± 0.5 |
| 1 µM + LPS | 4.9 ± 0.7 | 4.5 ± 0.6 |
| 10 µM + LPS | 2.1 ± 0.4 | 1.5 ± 0.3 |
| 100 µM + LPS | 1.2 ± 0.2 | 1.1 ± 0.2 |
Experimental Workflow
The following diagram illustrates a logical workflow for characterizing the effects of "this compound" on neutrophil activation.
Caption: Experimental workflow for studying "this compound".
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the effects of a novel compound, "this compound," on neutrophil activation. By systematically evaluating its impact on key neutrophil functions and underlying signaling pathways, researchers can gain valuable insights into its therapeutic potential for managing inflammatory and autoimmune diseases. The provided methodologies can be adapted for other novel compounds and research questions in the field of neutrophil biology.
References
- 1. Diverse stimuli engage different neutrophil extracellular trap pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Receptor-Mediated NETosis on Neutrophils [frontiersin.org]
- 3. painsa.org.za [painsa.org.za]
- 4. Research progress on the neutrophil components and their interactions with immune cells in the development of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pirfenidone regulates LPS mediated activation of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AQX-1125 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQX-1125 is a novel, orally bioavailable small molecule that functions as an activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2][3] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is centrally involved in inflammatory and immune responses.[3][4] By activating SHIP1, AQX-1125 effectively reduces the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K pathway, thereby dampening downstream signaling events that lead to inflammatory cell activation, proliferation, and migration.[3] Preclinical studies in various mouse models of inflammation have demonstrated the potent anti-inflammatory effects of AQX-1125, highlighting its therapeutic potential for a range of inflammatory diseases.[2][5]
These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying mechanisms of AQX-1125 in key mouse models of inflammation. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of AQX-1125 and other SHIP1 activators.
Mechanism of Action: The SHIP1 Signaling Pathway
AQX-1125 exerts its anti-inflammatory effects by allosterically activating SHIP1. This activation enhances the phosphatase activity of SHIP1, which dephosphorylates PIP3 to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This reduction in PIP3 levels leads to decreased activation of downstream effectors such as Akt and subsequent inhibition of pro-inflammatory signaling cascades, including the NF-κB pathway.[1][3]
Caption: AQX-1125 activates SHIP1, leading to the dephosphorylation of PIP3 and subsequent inhibition of the pro-inflammatory Akt/NF-κB signaling pathway.
Quantitative Data Summary: AQX-1125 Dosage in Mouse Models
The following tables summarize the effective dosages of AQX-1125 in various preclinical mouse models of inflammation.
Table 1: Pulmonary Inflammation Models
| Model | Mouse Strain | Administration Route | Dosage Range | Key Findings |
| LPS-Induced Lung Inflammation | Wild-type | Oral | 3-30 mg/kg | Dose-dependent decrease in pulmonary neutrophilic infiltration.[2][5] |
| SHIP1-deficient | Oral | 10 mg/kg | No reduction in pulmonary neutrophilia, demonstrating SHIP1 dependency.[2][5] | |
| Wild-type | Aerosol | 0.15-15 µg/kg | Dose-dependent decrease in pulmonary neutrophilic infiltration.[2][5] | |
| Ovalbumin (OVA)-Induced Allergic Airway Inflammation | Not Specified | Oral | 0.1-10 mg/kg | Suppression of airway inflammation.[2][5] |
| Cigarette Smoke-Induced Pulmonary Inflammation | BALB/c | Oral | 30 mg/kg | Significant reduction in neutrophil infiltration in bronchoalveolar lavage (BAL) fluid.[2] |
| Bleomycin-Induced Pulmonary Fibrosis | CD-1 | Oral (Prophylactic) | 10-30 mg/kg/day | Reduced histopathological changes, leukocyte numbers, and collagen in the lungs.[6][7] |
| CD-1 | Oral (Therapeutic) | 10-30 mg/kg/day | Improved lung histopathology, reduced cellular infiltration, and decreased lung collagen content.[6][7] |
Table 2: Other Inflammation Models
| Model | Mouse Strain | Administration Route | Dosage | Key Findings |
| Passive Cutaneous Anaphylaxis (PCA) | Not Specified | Oral | 0.01-30 mg/kg | Dose-dependent reduction in cutaneous edema.[2] |
| Ovariectomy (OVX)-Induced Bone Loss | Not Specified | Intraperitoneal | 10 mg/kg | Reduced OVX-induced bone loss by promoting osteogenesis and suppressing osteoclastogenesis.[1] |
Detailed Experimental Protocols
Preparation of AQX-1125 for Administration
-
Oral Administration: AQX-1125 is typically dissolved in sterile saline for oral gavage.[2] The concentration should be calculated based on the required dosage and a standard administration volume for mice (e.g., 10 mL/kg).
-
Intraperitoneal Administration: For intraperitoneal injection, AQX-1125 can also be dissolved in sterile saline.[1]
-
Aerosol Administration: For aerosol delivery, AQX-1125 is dissolved in a suitable vehicle, such as sterile saline, for nebulization.[2]
In Vivo Experimental Workflows
The following diagrams illustrate the general experimental workflows for selected in vivo models.
Caption: A typical workflow for an LPS-induced acute lung inflammation mouse model.
Caption: Prophylactic and therapeutic treatment workflows for the bleomycin-induced pulmonary fibrosis model.
In Vitro Assay Protocols
1. Akt Phosphorylation Assay [3]
-
Cell Lines: SHIP1-proficient (e.g., MOLT-4) and SHIP1-deficient (e.g., Jurkat) cell lines.
-
Procedure:
-
Culture cells in serum-free media overnight.
-
Pre-treat cells with varying concentrations of AQX-1125 for 30 minutes.
-
Stimulate cells with a suitable agonist (e.g., IGF-1) for 30-60 minutes.
-
Lyse the cells and collect the supernatant.
-
Analyze the levels of phosphorylated Akt (p-Akt) and total Akt by Western blotting or other immunoassays.
-
2. Cytokine Release Assay [3]
-
Cells: Murine splenocytes.
-
Procedure:
-
Isolate splenocytes from mice.
-
Pre-treat splenocytes with AQX-1125 for a specified period.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Collect the cell culture supernatant.
-
Measure the concentration of various cytokines (e.g., GM-CSF, IL-4) using ELISA or multiplex bead assays.
-
3. Leukocyte Chemotaxis Assay [3]
-
Apparatus: Modified Boyden chambers.
-
Cells: Human or murine leukocytes (e.g., neutrophils, monocytes).
-
Procedure:
-
Isolate leukocytes from blood or bone marrow.
-
Pre-incubate the cells with AQX-1125.
-
Place a chemoattractant (e.g., fMLP, C5a) in the lower chamber of the Boyden apparatus.
-
Add the pre-treated cells to the upper chamber, separated by a porous membrane.
-
Incubate for a sufficient time to allow cell migration.
-
Quantify the number of cells that have migrated to the lower chamber.
-
Conclusion
AQX-1125 has demonstrated robust anti-inflammatory efficacy across a range of preclinical mouse models of inflammation. Its mechanism of action, centered on the activation of the critical negative regulator SHIP1, offers a targeted approach to modulating the PI3K pathway. The dosages and protocols outlined in these application notes provide a valuable resource for researchers investigating the therapeutic potential of SHIP1 activators in inflammatory diseases. Further studies are warranted to fully elucidate the therapeutic applications of AQX-1125 and to translate these promising preclinical findings into clinical benefits.
References
- 1. Protocols to Evaluate Cigarette Smoke-Induced Lung Inflammation and Pathology in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AQX-1125, small molecule SHIP1 activator inhibits bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with AQX-1125
For Researchers, Scientists, and Drug Development Professionals
Introduction
AQX-1125 is a first-in-class, orally available, small-molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a central role in the activation, proliferation, and chemotaxis of various immune cells.[1][3][4] By allosterically activating SHIP1, AQX-1125 effectively downregulates the PI3K pathway, leading to a reduction in inflammatory responses. This mechanism of action makes AQX-1125 a promising therapeutic candidate for a range of inflammatory and autoimmune diseases.
These application notes provide detailed protocols for utilizing multi-color flow cytometry to analyze the effects of AQX-1125 on various immune cell populations. The methodologies described herein cover immune cell isolation, antibody staining for specific cell surface and intracellular markers, and data acquisition and analysis strategies to quantify the impact of AQX-1125 on immune cell phenotype and function.
Mechanism of Action of AQX-1125
AQX-1125's primary mechanism of action is the activation of SHIP1, which dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K signaling cascade. This reduction in PIP3 levels leads to decreased activation of downstream effectors such as Akt, a serine/threonine kinase that promotes cell survival, proliferation, and inflammation. Consequently, AQX-1125 has been shown to inhibit Akt phosphorylation in a SHIP1-dependent manner. This ultimately results in the suppression of inflammatory cell activation, cytokine production, and chemotaxis.
Caption: AQX-1125 Signaling Pathway.
Data Presentation: Effects of AQX-1125 on Immune Cells
The following tables summarize the reported effects of AQX-1125 on various immune cell populations. These data highlight the compound's broad anti-inflammatory activity.
Table 1: In Vitro Effects of AQX-1125 on Immune Cell Function
| Cell Type | Assay | Effect of AQX-1125 | Reference |
| Human Monocytes | Chemotaxis to MCP-1 | Concentration-dependent inhibition | |
| Human Neutrophils | Chemotaxis to IL-8 & GRO-α | Concentration-dependent inhibition | |
| Human B Cells | Chemotaxis to BCA-1 | Concentration-dependent inhibition | |
| Human T Cells | Chemotaxis to MIP-1α, I-TAC, IP-10 | Concentration-dependent inhibition | |
| Murine Splenocytes | Cytokine Release (anti-CD3/CD28 stimulated) | Concentration-dependent decrease in multiple pro-inflammatory mediators | |
| Murine Mast Cells | Degranulation (β-hexosaminidase release) | Inhibition in SHIP1+/+ cells, no effect in SHIP1-/- cells | |
| MOLT-4 T Cells (SHIP1-proficient) | Akt Phosphorylation (IGF-1 stimulated) | Concentration-dependent decrease | |
| Jurkat T Cells (SHIP1-deficient) | Akt Phosphorylation (IGF-1 stimulated) | No effect |
Table 2: In Vivo Effects of AQX-1125 in Animal Models of Inflammation
| Animal Model | Tissue/Fluid Analyzed | Measured Effect | Finding | Reference |
| Allergen-induced asthma (human) | Sputum | Eosinophils, Neutrophils, Macrophages | Trend towards reduction | |
| Bleomycin-induced pulmonary fibrosis (mouse) | Lung | Total leukocytes, Neutrophil activity | Reduction | |
| LPS-induced pulmonary inflammation (mouse) | Bronchoalveolar lavage (BAL) fluid | Total leukocytes, Neutrophils | Dose-dependent reduction | |
| Cigarette smoke-induced pulmonary inflammation (mouse) | Bronchoalveolar lavage (BAL) fluid | Neutrophils | Significant reduction |
Experimental Protocols
The following protocols provide a framework for the flow cytometric analysis of immune cells treated with AQX-1125. It is recommended to optimize antibody concentrations and instrument settings for each specific experiment.
Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is designed for the analysis of major immune cell subsets in peripheral blood following in vitro or in vivo treatment with AQX-1125.
Materials:
-
Whole blood or isolated PBMCs
-
AQX-1125 (and vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Red Blood Cell (RBC) Lysis Buffer
-
Fc Block (e.g., anti-CD16/32)
-
Live/Dead stain (e.g., Zombie Aqua™)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For in vitro studies, isolate PBMCs from whole blood using density gradient centrifugation.
-
Treat cells with desired concentrations of AQX-1125 or vehicle control for the specified duration.
-
For in vivo studies, collect whole blood in anticoagulant-treated tubes.
-
-
RBC Lysis (for whole blood):
-
Add 100 µL of whole blood to a FACS tube.
-
Add 2 mL of 1X RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 2 mL of FACS Buffer.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of FACS Buffer.
-
Add Live/Dead stain according to the manufacturer's protocol and incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells with FACS Buffer.
-
Resuspend the cells in 50 µL of FACS Buffer containing Fc Block and incubate for 10 minutes at 4°C.
-
Without washing, add the pre-titrated antibody cocktail (see Table 3) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS Buffer.
-
-
Data Acquisition:
-
Resuspend the cells in 300-500 µL of FACS Buffer.
-
Acquire events on a flow cytometer, ensuring a sufficient number of events are collected for robust statistical analysis.
-
Table 3: Suggested Antibody Panel for Human PBMC Immunophenotyping
| Marker | Fluorochrome | Cell Population |
| CD45 | BV510 | All Leukocytes |
| CD3 | APC-H7 | T Cells |
| CD4 | PE-Cy7 | Helper T Cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | BV421 | B Cells |
| CD14 | FITC | Monocytes |
| CD16 | PE | NK Cells, Neutrophils |
| CD56 | APC | NK Cells |
Protocol 2: Intracellular Staining for Phosphorylated Akt (p-Akt)
This protocol allows for the measurement of Akt phosphorylation, a key downstream target of the PI3K pathway modulated by AQX-1125.
Materials:
-
Immune cells of interest (e.g., T cells, monocytes)
-
AQX-1125 (and vehicle control)
-
Stimulant (e.g., IGF-1, anti-CD3/CD28)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies for surface markers
-
Fluorochrome-conjugated anti-p-Akt (S473) antibody
-
Flow cytometer
Procedure:
-
Cell Treatment and Stimulation:
-
Prepare a single-cell suspension of the desired immune cells.
-
Pre-treat cells with AQX-1125 or vehicle control for 30 minutes.
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL IGF-1 for 1 hour) to induce Akt phosphorylation.
-
-
Surface Staining:
-
Perform surface marker staining as described in Protocol 1, steps 3a-3e.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Add the anti-p-Akt (S473) antibody to the permeabilized cells and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS Buffer and acquire data on a flow cytometer.
-
Mandatory Visualizations
Caption: Experimental Workflow for Flow Cytometry.
Caption: Hierarchical Gating Strategy for PBMCs.
References
- 1. The effects of the novel SHIP1 activator AQX-1125 on allergen-induced responses in mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring the Effects of Rosiptor on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to measuring the effects of Rosiptor (also known as AQX-1125) on cytokine production. This compound is a first-in-class, orally available, small-molecule activator of the SH2 domain-containing inositol (B14025) 5'-phosphatase 1 (SHIP1).[1][2] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a central role in activating inflammatory cells.[1] By activating SHIP1, this compound has the potential to exert anti-inflammatory effects, making the modulation of cytokine production a key readout for its activity. These application notes offer detailed protocols for quantifying this compound's impact on cytokine levels using common immunoassay techniques and provide structured tables for data presentation.
Introduction: Mechanism of Action
This compound is an allosteric activator of SHIP1, a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). PIP3 is a critical second messenger in the PI3K signaling pathway. The accumulation of PIP3 at the cell membrane leads to the recruitment and activation of downstream effectors like Akt, which in turn promotes cell survival, proliferation, and the activation of pro-inflammatory transcription factors such as NF-κB.
By activating SHIP1, this compound enhances the conversion of PIP3 to PI(3,4)P2, thereby dampening the PI3K/Akt signaling cascade. This reduction in signaling is hypothesized to decrease the activation of NF-κB and other inflammatory transcription factors, leading to a subsequent reduction in the expression and secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Signaling Pathway of this compound Action
Caption: this compound activates SHIP1, which dephosphorylates PIP3, inhibiting the PI3K/Akt pathway and subsequent NF-κB-mediated cytokine gene transcription.
Experimental Design and Workflow
Measuring the effect of this compound on cytokine production typically involves an in vitro cell-based assay. A common approach is to use immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), stimulate them to produce cytokines, and then assess the inhibitory effect of this compound.
General Experimental Workflow
Caption: General workflow for assessing this compound's effect on cytokine production, from cell culture to data analysis.
Protocols for Cytokine Measurement
Three standard methods for quantifying cytokines are detailed below. The choice of method depends on the specific research question, desired throughput, and whether secreted or intracellular cytokines are being measured.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is the gold standard for quantifying a single secreted cytokine with high sensitivity.[3][4] This protocol outlines a sandwich ELISA for measuring a cytokine (e.g., TNF-α) in cell culture supernatants.
Materials:
-
96-well high-binding ELISA plates
-
Capture Antibody (specific to the target cytokine)
-
Recombinant Cytokine Standard
-
Detection Antibody (biotinylated, specific to the target cytokine)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 1% BSA or 10% FBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader (450 nm absorbance)
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration (typically 1-4 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution and wash the plate 2-3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.
-
Seal the plate and incubate for 1-2 hours at room temperature (RT).
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent, typically ranging from 2000 pg/mL down to 0 pg/mL.
-
Aspirate the blocking buffer and wash the plate as before.
-
Add 100 µL of your standards and collected cell culture supernatants (samples) to the appropriate wells.
-
Seal the plate and incubate for 2 hours at RT.
-
-
Detection Antibody Incubation:
-
Aspirate samples/standards and wash the plate 4-5 times with Wash Buffer.
-
Dilute the biotinylated detection antibody to its optimal concentration (e.g., 0.25-2 µg/mL) in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at RT.
-
-
Streptavidin-HRP Incubation:
-
Aspirate the detection antibody and wash the plate 4-5 times.
-
Dilute Streptavidin-HRP according to the manufacturer's instructions in Assay Diluent.
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 20-30 minutes at RT, protected from light.
-
-
Substrate Development and Measurement:
-
Aspirate the enzyme conjugate and wash the plate thoroughly 5-7 times.
-
Add 100 µL of TMB Substrate Solution to each well and incubate at RT in the dark until a color gradient develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (0 pg/mL standard) from all other readings.
-
Plot a standard curve of absorbance vs. known cytokine concentrations. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the cytokine concentrations of your samples from the standard curve.
-
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS is a powerful technique to identify which specific cells in a mixed population are producing a particular cytokine.
Materials:
-
FACS tubes (5 mL polystyrene tubes)
-
Cell culture medium and supplements
-
Stimulants (e.g., PMA and Ionomycin, or LPS)
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Fixable Viability Dye
-
Antibodies for surface markers (e.g., CD3, CD4, CD68)
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-TNF-α, anti-IL-2)
-
Flow Cytometer
Procedure:
-
Cell Stimulation:
-
Plate 1-2 x 10⁶ cells per tube in 1 mL of culture medium.
-
Add this compound at desired concentrations and incubate for 1-2 hours.
-
Add the cell stimulant (e.g., LPS for monocytes, PMA/Ionomycin for T cells).
-
Crucially, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to trap cytokines inside the cell.
-
Incubate for 4-6 hours at 37°C, 5% CO₂. Longer incubations can decrease cell viability.
-
-
Surface Staining:
-
Harvest the cells and centrifuge at 350 x g for 5 minutes.
-
Wash cells with FACS buffer (e.g., PBS with 2% FBS).
-
(Optional but recommended) Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from analysis.
-
Add the cocktail of fluorochrome-conjugated surface marker antibodies.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 250 µL of Fixation Buffer.
-
Incubate for 20 minutes at RT in the dark.
-
Wash the cells once with buffer, then resuspend in 1X Permeabilization/Wash Buffer.
-
-
Intracellular Staining:
-
Add the fluorochrome-conjugated intracellular cytokine antibodies to the permeabilized cells.
-
Incubate for 30 minutes at RT in the dark.
-
Wash cells twice with 1X Permeabilization/Wash Buffer.
-
-
Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer within 24 hours.
-
Analyze the data using appropriate software. Gate on live, single cells, then on your cell population of interest (e.g., CD4+ T cells), and finally quantify the percentage of cells positive for the cytokine of interest.
-
Protocol 3: Multiplex Bead Array (e.g., Luminex)
Multiplex assays allow for the simultaneous quantification of multiple cytokines from a single small-volume sample, offering a significant advantage in throughput and sample conservation.
Materials:
-
Multiplexing kit (containing antibody-conjugated beads, detection antibodies, standards, and buffers)
-
96-well filter-bottom plate
-
Vacuum manifold
-
Luminex or similar multiplex plate reader
Procedure:
-
Plate Preparation:
-
Pre-wet the 96-well filter plate with 100 µL of Wash Buffer, then aspirate using the vacuum manifold.
-
-
Sample and Standard Incubation with Beads:
-
Vortex the antibody-conjugated beads thoroughly. Add 25-50 µL of the mixed bead solution to each well.
-
Add 50 µL of standards (prepared via serial dilution) and samples (cell culture supernatants) to the wells.
-
Seal the plate, wrap in foil, and incubate on a plate shaker for 2 hours at RT or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Wash the plate twice with Wash Buffer using the vacuum manifold.
-
Add 25 µL of the diluted detection antibody cocktail to each well.
-
Seal, cover, and incubate on a plate shaker for 1 hour at RT.
-
-
Streptavidin-PE Incubation:
-
Wash the plate twice as before.
-
Add 50 µL of Streptavidin-Phycoerythrin (SAPE) solution to each well.
-
Seal, cover, and incubate on a plate shaker for 30 minutes at RT.
-
-
Acquisition:
-
Wash the plate three times.
-
Resuspend the beads in 100-125 µL of Sheath Fluid or Assay Buffer.
-
Place the plate on the multiplex analyzer and acquire the data according to the instrument's software instructions.
-
-
Data Analysis:
-
The instrument software will distinguish bead regions (each corresponding to a specific cytokine) and quantify the median fluorescence intensity (MFI) of the reporter dye for each bead.
-
A standard curve is generated for each analyte, and the concentrations in the unknown samples are calculated, similar to an ELISA.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and structured format. The primary goal is to determine the dose-dependent effect of this compound on cytokine production and calculate an IC₅₀ value (the concentration of this compound that inhibits cytokine production by 50%).
Table 1: Effect of this compound on LPS-Induced TNF-α Production in RAW 264.7 Macrophages (ELISA)
| Treatment Group | This compound Conc. (µM) | TNF-α Concentration (pg/mL) ± SD | % Inhibition |
| Vehicle Control (Unstimulated) | 0 | 15.4 ± 3.1 | N/A |
| Vehicle Control + LPS | 0 | 2450.6 ± 150.2 | 0% |
| This compound + LPS | 0.01 | 2180.3 ± 125.8 | 11.1% |
| This compound + LPS | 0.1 | 1690.1 ± 98.5 | 31.0% |
| This compound + LPS | 1 | 1205.7 ± 85.1 | 50.8% |
| This compound + LPS | 10 | 455.2 ± 40.3 | 81.4% |
| This compound + LPS | 100 | 150.9 ± 25.6 | 93.8% |
Data are hypothetical and for illustrative purposes only.
Table 2: Effect of this compound on PMA/Ionomycin-Induced IFN-γ Production in Human PBMCs (Flow Cytometry)
| Treatment Group | This compound Conc. (µM) | % IFN-γ⁺ of Live CD4⁺ T Cells ± SD | % Inhibition |
| Vehicle Control (Unstimulated) | 0 | 0.2 ± 0.05 | N/A |
| Vehicle Control + P/I | 0 | 25.6 ± 2.1 | 0% |
| This compound + P/I | 0.01 | 22.1 ± 1.8 | 13.7% |
| This compound + P/I | 0.1 | 18.4 ± 1.5 | 28.1% |
| This compound + P/I | 1 | 13.5 ± 1.1 | 47.3% |
| This compound + P/I | 10 | 5.8 ± 0.7 | 77.3% |
| This compound + P/I | 100 | 1.9 ± 0.4 | 92.6% |
Data are hypothetical and for illustrative purposes only. P/I = PMA/Ionomycin.
Interpretation: The data presented in the tables can be used to generate a dose-response curve, from which an IC₅₀ value can be calculated using non-linear regression analysis. A potent inhibitory effect of this compound would be demonstrated by a low IC₅₀ value. These results provide quantitative evidence of this compound's ability to modulate the inflammatory response by suppressing cytokine production.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine Analysis in Cell Culture and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols: Experimental Design for Studying Rosiptor in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiptor (AQX-1125) is a small molecule, orally bioavailable activator of the SH2 domain-containing inositol (B14025) 5'-phosphatase 1 (SHIP1).[1][2][3][4] SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a central role in the activation, proliferation, and survival of various immune cells.[5] By dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), SHIP1 dampens downstream signaling cascades. Dysregulation of the PI3K pathway is implicated in a variety of inflammatory and autoimmune disorders. Therefore, activating SHIP1 with this compound presents a targeted therapeutic strategy to restore immune homeostasis and ameliorate autoimmune pathology. Although the clinical development of this compound for certain indications has been discontinued, its mechanism of action remains a compelling area of investigation for autoimmune diseases. These application notes provide a framework for preclinical evaluation of this compound in relevant autoimmune disease models.
Mechanism of Action: The SHIP1 Signaling Pathway
This compound allosterically activates SHIP1, enhancing its phosphatase activity. This leads to a reduction in PIP3 levels at the plasma membrane, thereby inhibiting the recruitment and activation of downstream effectors such as Akt and Bruton's tyrosine kinase (Btk). The net effect is a dampening of activating signals in various immune cells, including B cells, T cells, mast cells, and macrophages, which are key players in the pathogenesis of autoimmune diseases.
References
- 1. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phosphatase regulation of immunoreceptor signaling in T cells, B cells and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rosiptor (AQX-1125) in DMSO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Rosiptor (AQX-1125) when using Dimethyl Sulfoxide (DMSO) as a solvent. This resource includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented in accessible formats to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound (AQX-1125) in DMSO?
A1: The maximum reported solubility of this compound in DMSO is 150 mg/mL, which is equivalent to 466.56 mM.[1] It is important to note that achieving this concentration may require sonication and warming.[1] The purity of DMSO is also a critical factor; the use of newly opened, non-hygroscopic DMSO is recommended as absorbed water can significantly impact solubility.[1]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, you will need to determine your desired concentration and calculate the required mass of this compound. For example, to prepare a 10 mM stock solution, you would dissolve the appropriate amount of this compound in the calculated volume of high-purity DMSO. It is advisable to use a molarity calculator for precise measurements. For high concentrations, gentle warming and sonication can aid in dissolution.
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C, which should maintain stability for up to two years.[1] For shorter-term storage, -20°C is acceptable for up to one year.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Some general guidelines suggest that if a solution is stored at -20°C for more than one month, its efficacy should be re-examined.
Q4: How should I dilute my DMSO stock solution for cell-based assays?
A4: When diluting your this compound DMSO stock solution for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid cellular toxicity. A final DMSO concentration of less than 0.5% is generally recommended. To prevent precipitation of the compound, a stepwise dilution approach is advised. A negative control containing the same final concentration of DMSO in the culture medium should always be included in your experimental setup.
Q5: Can I use this compound dissolved in DMSO for in vivo animal studies?
A5: Yes, this compound dissolved in DMSO can be used for in vivo studies. However, the DMSO stock solution must be further diluted in a vehicle suitable for administration to animals, such as phosphate-buffered saline (PBS) or 0.9% NaCl. To minimize toxicity in animals, the final concentration of DMSO in the working solution should ideally be 2% or lower.
Troubleshooting Guide
Issue 1: I am having difficulty dissolving this compound in DMSO at high concentrations.
-
Solution: Ensure you are using a fresh, high-purity (hygroscopic) grade of DMSO, as absorbed water can reduce solubility. Gentle warming of the solution and the use of an ultrasonic bath can facilitate dissolution. If the compound still does not dissolve, consider preparing a slightly more dilute stock solution.
Issue 2: My compound precipitates when I dilute the DMSO stock solution in my aqueous buffer or cell culture medium.
-
Solution: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. To mitigate this, use a stepwise dilution method. Instead of a single large dilution, perform a series of smaller dilutions. Also, ensure that the final concentration of DMSO in your working solution is as low as possible while maintaining the desired concentration of this compound.
Issue 3: I am observing unexpected or inconsistent results in my experiments.
-
Solution: Inconsistent results could be due to the degradation of the this compound stock solution. Ensure that you are following the recommended storage conditions and avoiding repeated freeze-thaw cycles by preparing single-use aliquots. If the stock solution has been stored for an extended period, particularly at -20°C, consider preparing a fresh stock. It is also important to include appropriate controls, such as a vehicle control with the same final DMSO concentration, in all experiments.
Quantitative Data
Table 1: Solubility of this compound (AQX-1125)
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 150 | 466.56 | Ultrasonic and warming may be required. Hygroscopic DMSO can impact solubility. |
Table 2: Recommended Storage of this compound (AQX-1125) Stock Solutions in DMSO
| Storage Temperature (°C) | Recommended Maximum Storage Period |
| -80 | 2 years |
| -20 | 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (AQX-1125) powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes, and precision balance.
-
Calculation: The molecular weight of this compound is 321.43 g/mol . To prepare a 10 mM (0.01 mol/L) solution, you will need 3.2143 mg of this compound per 1 mL of DMSO.
-
Procedure:
-
Weigh out the desired amount of this compound powder using a precision balance.
-
Add the corresponding volume of high-purity DMSO.
-
Vortex the solution thoroughly. If necessary, use an ultrasonic bath and gentle warming to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
-
Storage: Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing a this compound (AQX-1125) stock solution in DMSO.
Caption: Troubleshooting guide for compound precipitation upon dilution.
Caption: this compound activates SHIP1, which in turn inhibits Akt phosphorylation.
References
Technical Support Center: Troubleshooting Rosiptor's Lack of Efficacy in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of efficacy with Rosiptor (AQX-1125) in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AQX-1125) is a small molecule, allosteric activator of the SH2 domain-containing inositol (B14025) 5'-phosphatase 1 (SHIP1). SHIP1 is a key negative regulator of the PI3K signaling pathway, which is crucial for cell activation, proliferation, and survival.[1] By activating SHIP1, this compound is designed to reduce the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K pathway. This dampening of PI3K signaling is expected to have anti-inflammatory and anti-cancer effects.
Q2: In which cell types is this compound expected to be effective?
This compound's efficacy is critically dependent on the expression and functional status of its target, SHIP1. SHIP1 is predominantly expressed in hematopoietic cells, such as lymphocytes, macrophages, and mast cells.[2][3] Therefore, this compound is most likely to be effective in cell lines derived from these tissues. Some studies have also reported SHIP1 expression in non-hematopoietic cells, including certain cancer cell lines, although the expression levels can be variable.[4][5] It is crucial to verify SHIP1 expression in your cell line of interest before initiating experiments.
Q3: What are some known reasons for this compound's clinical trial failures?
This compound has failed in several clinical trials for various inflammatory conditions due to a lack of significant efficacy compared to placebo. While the precise reasons for these failures are multifaceted, they highlight the complexity of translating in vitro findings to clinical outcomes. Potential contributing factors could include insufficient target engagement at the doses administered, the presence of compensatory signaling pathways in patients, or the possibility that SHIP1 activation alone is not sufficient to produce a therapeutic benefit in the diseases studied.
Troubleshooting Guide: Lack of Efficacy in Cell-Based Assays
This guide addresses common issues that may lead to a lack of observable efficacy when using this compound in cell line experiments.
Problem 1: No observable effect on cell viability, proliferation, or other downstream readouts.
Possible Cause 1: Low or absent SHIP1 expression in the chosen cell line.
-
Troubleshooting Steps:
-
Verify SHIP1 Expression: Confirm SHIP1 mRNA and protein expression in your cell line using RT-qPCR and Western blotting, respectively. Compare the expression level to a known SHIP1-positive control cell line (e.g., Jurkat, a human T-cell leukemia line).
-
Consult Databases: Utilize publicly available databases (e.g., The Human Protein Atlas, DepMap) to check for reported SHIP1 (INPP5D) expression levels in your cell line of interest.
-
Possible Cause 2: Insufficient target engagement.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment over a wide range of concentrations. While specific EC50 values in various cell lines are not widely published, one study reported a ~20% increase in SHIP1 activation at 300 µM.
-
Perform a Cellular Thermal Shift Assay (CETSA): This biophysical assay can directly assess whether this compound is binding to SHIP1 in your intact cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
-
Possible Cause 3: The downstream signaling pathway is not sensitive to SHIP1 activation.
-
Troubleshooting Steps:
-
Assess Downstream Signaling: Directly measure the phosphorylation status of key proteins downstream of SHIP1, such as Akt (at Ser473). A successful engagement of SHIP1 by this compound should lead to a decrease in Akt phosphorylation.
-
Consider Pathway Redundancy: Investigate the presence of alternative or compensatory signaling pathways that might bypass the effects of SHIP1 activation. For example, some cells may have mutations that lead to constitutive activation of pathways downstream of PI3K.
-
Problem 2: Inconsistent or variable results between experiments.
Possible Cause 1: Issues with experimental technique or reagents.
-
Troubleshooting Steps:
-
Review Cell Culture Practices: Ensure consistent cell passage number, confluency, and serum conditions, as these can all impact experimental outcomes.
-
Reagent Quality: Confirm the integrity and proper storage of your this compound stock solution and other critical reagents.
-
Assay-Specific Troubleshooting: Refer to general troubleshooting guides for the specific assays you are performing (e.g., Western blotting, cell viability assays).
-
Possible Cause 2: Autoinhibition of SHIP1.
-
Troubleshooting Steps:
-
Understand SHIP1 Regulation: Recent research suggests that SHIP1 is autoinhibited, and its activation can be complex, potentially requiring interactions with other proteins or specific lipid environments in addition to an allosteric activator. The cellular context may influence the ability of this compound to overcome this autoinhibition.
-
Quantitative Data Summary
Published quantitative data on this compound's in vitro efficacy is limited. The following table summarizes available information. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.
| Compound | Target | Assay | Cell Line/System | Reported Activity | Reference |
| This compound (AQX-1125) | SHIP1 | Enzyme Activity Assay | Recombinant human SHIP1 | ~20% increase in activation at 300 µM | |
| This compound (AQX-1125) | SHIP1 (indirect) | Akt Phosphorylation | SHIP1-proficient cells | Inhibition of Akt phosphorylation |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473)
This protocol is a standard method to assess the downstream effects of this compound on the PI3K pathway.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Protocol 2: In Vitro SHIP1 Phosphatase Activity Assay (Malachite Green-based)
This assay directly measures the enzymatic activity of SHIP1.
-
Reagents:
-
Recombinant SHIP1 enzyme.
-
Phosphatase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂).
-
SHIP1 substrate: diC8-PtdIns(3,4,5)P₃.
-
Malachite Green reagent.
-
This compound or other test compounds.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and recombinant SHIP1.
-
Add this compound at various concentrations.
-
Initiate the reaction by adding the SHIP1 substrate.
-
Incubate at 30°C for a time period within the linear range of the assay.
-
Stop the reaction by heating.
-
Add Malachite Green reagent to the reaction and incubate at room temperature.
-
Measure the absorbance at 660 nm to quantify the amount of inorganic phosphate (B84403) released.
-
Visualizations
Caption: this compound activates SHIP1, which dephosphorylates PIP3, a key product of PI3K, thereby inhibiting downstream Akt signaling.
Caption: A logical workflow for troubleshooting the lack of this compound efficacy in cell-based assays.
References
Technical Support Center: Optimizing AQX-1125 Concentration for Primary Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of AQX-1125 in primary cell assays.
Frequently Asked Questions (FAQs)
Q1: What is AQX-1125 and what is its mechanism of action?
A1: AQX-1125, also known as rosiptor, is a small molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2][3] SHIP1 is a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway.[2] By activating SHIP1, AQX-1125 enhances the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), which leads to the inhibition of downstream signaling molecules, most notably the phosphorylation of Akt.[1][3][4] This anti-inflammatory effect has been demonstrated in various in vitro and in vivo models.[1][2]
Q2: What is the recommended starting concentration for AQX-1125 in primary cell assays?
A2: The optimal concentration of AQX-1125 is highly dependent on the primary cell type, the specific assay, and the experimental endpoint. Based on published data, a good starting point for a dose-response experiment is a range from 0.1 µM to 30 µM.[1][4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store AQX-1125 stock solutions?
A3: AQX-1125 is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C for long-term stability.[5] When preparing working solutions, dilute the stock in your cell culture medium. It is critical to ensure the final DMSO concentration in the cell culture is non-toxic to your primary cells, typically at or below 0.1%.
Q4: Why am I observing weak or no activity of AQX-1125 in my cell-based assay, even though it's reported to be a SHIP1 activator?
A4: Discrepancies between enzymatic and cellular assay results for AQX-1125 have been reported.[6][7] Several factors can contribute to this:
-
Cell-Type Specificity: The expression and activity of SHIP1 can vary significantly between different primary cell types. AQX-1125's effects are dependent on the presence of SHIP1.[3][4]
-
Weak Binding: Some studies suggest that AQX-1125 binds to SHIP1 weakly, and SHIP1 may not be its primary cellular target in all contexts.[6]
-
Assay Conditions: The specific conditions of your assay, such as cell density, incubation time, and the presence of other stimuli, can influence the apparent activity of the compound.
-
Compound Stability and Solubility: Poor solubility or degradation of the compound in your culture medium can lead to a lower effective concentration.
Data Presentation: Effective Concentrations of AQX-1125 in Various Assays
The following table summarizes the effective concentrations of AQX-1125 reported in the literature for different primary cell types and assays. This should serve as a guide for designing your own experiments.
| Cell Type | Assay | Effective Concentration Range | Observed Effect |
| MOLT-4 (SHIP1-proficient T cell line) | Akt Phosphorylation (pAkt S473) Inhibition | 0.1 - 10 µM | Concentration-dependent decrease in IGF-1-mediated Akt phosphorylation.[1][4] |
| Murine Splenic Lymphocytes (T and B cells) | Akt Phosphorylation Inhibition | Up to 30 µM | Dose-dependent inhibition of Akt phosphorylation, with maximal effect at 30 µM.[4] |
| Murine Splenocytes | Cytokine Release Inhibition (anti-CD3/CD28 stimulated) | Not specified, dose-dependent | Concentration-dependent decrease in the production of multiple pro-inflammatory mediators.[4] |
| Human Mononuclear Cells | Chemotaxis Inhibition (MCP-1 induced) | Low micromolar range | Concentration-dependent inhibition of monocyte chemotaxis.[4] |
| Murine Bone Marrow-Derived Mast Cells (BMMCs) | Degranulation Inhibition | 60 µM | Inhibition of degranulation in SHIP1+/+ but not SHIP1-/- mast cells.[4] |
| OPM-2 (Multiple Myeloma cell line) | Cell Viability | Up to 100 µM | Little to no effect on cell viability.[6] |
| Bone Marrow Mesenchymal Stem Cells (BMSCs) | Osteoblast Differentiation | Not specified, dose-dependent | Promoted osteoblast differentiation via the PI3K/Akt signaling pathway.[8] |
| Bone Marrow Monocytes (BMMs) | Osteoclast Differentiation | Not specified, dose-dependent | Inhibited RANKL-induced osteoclast differentiation.[8] |
Mandatory Visualizations
Caption: The SHIP1 signaling pathway and the mechanism of action of AQX-1125.
Caption: Experimental workflow for optimizing AQX-1125 concentration.
Caption: Troubleshooting decision tree for AQX-1125 experiments.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of AQX-1125 using a Cell Viability Assay
This protocol describes a general method to determine the cytotoxic potential of AQX-1125 on your primary cells, which is a critical first step in optimizing its concentration.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
AQX-1125
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Prepare AQX-1125 Stock Solution: Prepare a 10 mM stock solution of AQX-1125 in anhydrous DMSO. Aliquot and store at -80°C.
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere or recover overnight.
-
Prepare Serial Dilutions: Prepare a series of dilutions of AQX-1125 in complete culture medium from your stock solution. A common range to test is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Treatment: Remove the existing medium from the cells and add the prepared AQX-1125 dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours). Then, solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the concentration range that does not cause significant cytotoxicity.
Protocol 2: Measuring Inhibition of Akt Phosphorylation
This protocol outlines a method to assess the effect of AQX-1125 on the phosphorylation of its downstream target, Akt.
Materials:
-
Primary cells of interest
-
Serum-free culture medium
-
AQX-1125
-
Stimulant (e.g., IGF-1, depending on cell type)
-
Lysis buffer
-
Phosphatase and protease inhibitors
-
Antibodies: anti-pAkt (S473), anti-total Akt, and appropriate secondary antibodies
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Starvation: Culture primary cells to the desired confluency. For many cell types, serum-starving the cells overnight can reduce basal Akt phosphorylation.
-
AQX-1125 Pre-treatment: Pre-incubate the cells with various non-toxic concentrations of AQX-1125 (determined from Protocol 1) for a duration of 30 minutes to 1 hour.
-
Stimulation: Add a stimulant (e.g., IGF-1) to induce Akt phosphorylation and incubate for the recommended time (e.g., 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Perform SDS-PAGE and western blotting using antibodies against pAkt (S473) and total Akt.
-
Data Analysis: Quantify the band intensities and normalize the pAkt signal to the total Akt signal. Compare the pAkt levels in AQX-1125-treated cells to the stimulated control to determine the inhibitory effect.
Protocol 3: Assessing Inhibition of Cytokine Release
This protocol provides a framework for evaluating the effect of AQX-1125 on the release of inflammatory cytokines from primary immune cells.
Materials:
-
Primary immune cells (e.g., PBMCs, splenocytes)
-
Complete culture medium
-
AQX-1125
-
Stimulant (e.g., anti-CD3/CD28 antibodies, LPS)
-
ELISA kit or multiplex immunoassay for the cytokine(s) of interest
Procedure:
-
Cell Preparation: Isolate primary immune cells and resuspend them in complete culture medium.
-
Pre-treatment: Seed the cells in a culture plate and pre-treat with a range of non-toxic concentrations of AQX-1125 for 1-2 hours.
-
Stimulation: Add the appropriate stimulant to the wells to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for a period sufficient for cytokine accumulation in the supernatant (e.g., 24-48 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the cytokine(s) of interest in the supernatant using an ELISA kit or a multiplex immunoassay according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the supernatants from AQX-1125-treated wells to those from the stimulated control wells to determine the extent of inhibition.
References
- 1. corning.com [corning.com]
- 2. researchgate.net [researchgate.net]
- 3. sartorius.com [sartorius.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Standard cell-based assays for cytokine release and cellular proliferation of murine CAR T cells. [protocols.io]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Rosiptor (AQX-1125) Cellular Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Rosiptor (AQX-1125), a selective SHIP1 (SH2-containing inositol-5'-phosphatase 1) activator, in cellular experiments. The content is designed to help identify and troubleshoot potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity in our cell line upon treatment with this compound at concentrations expected to be effective. Is this an on-target or off-target effect?
A1: The observed cytotoxicity could be either an on-target or an off-target effect. SHIP1 activation modulates the PI3K signaling pathway, which is crucial for cell survival and proliferation. Therefore, on-target activation of SHIP1 could potentially lead to apoptosis in certain cell types that are highly dependent on PI3K signaling. However, off-target effects on other essential cellular proteins cannot be ruled out.
To distinguish between these possibilities, we recommend a systematic approach:
-
Utilize a SHIP1-deficient cell line: As a critical negative control, test the cytotoxic effect of this compound in a cell line that does not express SHIP1. If the cytotoxicity persists in the SHIP1-deficient cells, it strongly indicates an off-target effect. It has been shown that this compound's inhibition of Akt phosphorylation is dependent on the presence of SHIP1.[1]
-
Rescue experiments: If the effect is hypothesized to be on-target, attempt to rescue the cells by activating downstream effectors of the PI3K pathway that are independent of SHIP1's direct substrate, PI(3,4,5)P3.
-
Dose-response analysis: Perform a careful dose-response study to determine if the cytotoxic concentrations overlap with the concentrations required for SHIP1 activation and downstream signaling modulation (e.g., p-Akt reduction).
Q2: this compound treatment in our cellular assay is not producing the expected inhibitory effect on PI3K signaling, despite being potent in biochemical assays. What could be the issue?
A2: Discrepancies between biochemical and cellular assay results are common and can arise from several factors:
-
Cellular Permeability: this compound may have poor permeability into your specific cell type.
-
Compound Metabolism: The compound could be rapidly metabolized or effluxed by the cells.
-
Off-Target Engagement: this compound might be binding to other intracellular proteins, reducing its effective concentration at the SHIP1 target.
We suggest the following troubleshooting steps:
-
Cellular Target Engagement Assay: Confirm that this compound is binding to SHIP1 within your cells using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Time-Course Experiment: The effect of this compound on PI3K signaling may be transient. Perform a time-course experiment to identify the optimal time point for observing the desired effect.
-
Use of a Positive Control: Ensure your assay is working as expected by using a known PI3K inhibitor as a positive control.
Q3: We are observing unexpected changes in cellular morphology and adhesion after this compound treatment. How can we determine if this is related to SHIP1 activation?
A3: Changes in cell morphology and adhesion are often linked to cytoskeletal rearrangements, which can be influenced by the PI3K pathway. To investigate if this is an on-target effect of SHIP1 activation:
-
Compare with SHIP1 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate SHIP1 expression. If the morphological changes are phenocopied, it suggests an on-target effect.
-
Phosphoproteomics Analysis: A global phosphoproteomics analysis can provide a broad overview of the signaling pathways affected by this compound treatment. This can confirm the modulation of the PI3K pathway and may reveal other signaling cascades that are impacted, pointing to either on-target downstream effects or potential off-target activities.
-
Live-Cell Imaging: Utilize live-cell imaging to monitor the morphological changes in real-time in both SHIP1-proficient and SHIP1-deficient cells treated with this compound.
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Cytotoxicity
This guide provides a workflow for investigating the root cause of unexpected cytotoxicity.
Workflow for investigating cytotoxicity.
Guide 2: Investigating Lack of Efficacy in Cellular Assays
This guide outlines steps to troubleshoot when this compound does not produce the expected biological effect in a cellular context.
Troubleshooting lack of cellular efficacy.
Quantitative Data Summary
Due to the discontinuation of this compound's clinical development, publicly available quantitative data on its off-target profile is limited. Researchers should generate their own data to rigorously characterize its effects in their specific cellular models. The following table provides a template for summarizing key experimental readouts for assessing on- and off-target effects.
| Assay Type | Cell Line (SHIP1 status) | Readout | Expected On-Target this compound Effect | Example Off-Target Observation |
| Cell Viability | WT (Proficient) | IC50 | Dose-dependent decrease | High potency cytotoxicity |
| KO (Deficient) | IC50 | No significant effect | Similar IC50 to WT | |
| Akt Phosphorylation | WT (Proficient) | p-Akt/Total Akt Ratio | Dose-dependent decrease | No effect on p-Akt |
| KO (Deficient) | p-Akt/Total Akt Ratio | No significant effect | Decrease in p-Akt | |
| Cytokine Release | Immune Cells (Proficient) | Cytokine Levels (e.g., IL-6) | Dose-dependent decrease | Increase in certain cytokines |
| Kinase Profiling | N/A | IC50 against a panel | High selectivity for SHIP1 | Potent inhibition of other kinases |
Experimental Protocols
Protocol 1: Western Blot for Akt Phosphorylation
This protocol is to assess the on-target activity of this compound by measuring the phosphorylation status of Akt, a key downstream effector in the PI3K pathway.
-
Cell Culture and Treatment: Plate SHIP1-proficient and SHIP1-deficient cells and allow them to adhere overnight. Starve the cells in serum-free media for 4-6 hours. Treat with varying concentrations of this compound for 1-2 hours. Stimulate with a growth factor (e.g., IGF-1) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt.
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol is to determine the cytotoxic effects of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway Diagram
The following diagram illustrates the intended mechanism of action of this compound within the PI3K signaling pathway.
This compound's mechanism in the PI3K pathway.
References
Navigating Negative Results: A Technical Support Center for Rosiptor (Tocosulen) Clinical Trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting negative clinical trial results for Rosiptor (Tocosulen/AQX-1125). This compound, an activator of the SH2 domain-containing inositol (B14025) 5'-phosphatase 1 (SHIP1), was investigated for various inflammatory conditions and subsequently discontinued (B1498344) after failing to meet primary endpoints in pivotal clinical trials.[1][2]
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound's clinical development?
A1: The clinical development of this compound was halted following the failure of the Phase 3 LEADERSHIP 301 trial to meet its primary endpoint.[1][2] The trial investigated the efficacy of this compound in treating interstitial cystitis/bladder pain syndrome (IC/BPS).[1]
Q2: What was the mechanism of action of this compound?
A2: this compound is a small molecule activator of SHIP1.[1] SHIP1 is a phosphatase that plays a crucial role in regulating the phosphoinositide 3-kinase (PI3K) signaling pathway, which is central to immune cell activation, proliferation, and survival.[3][4][5] By activating SHIP1, this compound was intended to reduce the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby dampening the inflammatory response.[3][5]
Q3: Were there other clinical trials of this compound that also yielded negative results?
A3: Yes, prior to the Phase 3 trial in IC/BPS, this compound (then known as AQX-1125) also failed to meet its primary endpoints in Phase 2 trials for the treatment of chronic obstructive pulmonary disease (COPD) and atopic dermatitis.[1]
Q4: Where can I find the detailed results of the this compound clinical trials?
A4: While full, peer-reviewed publications of all negative trial results can be challenging to locate, summaries of the key findings from the Phase 3 LEADERSHIP 301 trial are available in press releases and news reports. For other trials, information may be found on clinical trial registries such as ClinicalTrials.gov. The Declaration of Helsinki and regulations from bodies like the FDA and EMA encourage the public disclosure of all clinical trial results, regardless of the outcome.[6][7][8][9][10]
Troubleshooting Guide for Interpreting Negative this compound Trial Data
This guide addresses potential questions and challenges that may arise when analyzing the negative outcomes of the this compound clinical trials.
Issue 1: Understanding the Failure in the Phase 3 LEADERSHIP 301 Trial
Symptoms: Difficulty reconciling the promising preclinical data and earlier phase results with the Phase 3 failure.
Possible Explanations:
-
Placebo Effect: The CEO of Aquinox Pharmaceuticals noted that in the LEADERSHIP 301 trial, "Patients improved from start to finish, but it didn't matter whether you took placebo or drug."[1] A significant placebo response can mask the true effect of an investigational drug.
-
Patient Population: The patient population in a Phase 3 trial is often broader and more heterogeneous than in earlier phase studies. Unidentified patient subgroups may have responded differently to the treatment.
-
Endpoint Selection: The primary endpoint, a reduction in the maximum daily pain score, may not have been the most sensitive measure to detect the therapeutic benefit of this compound in this patient population.
-
Dosing: The doses of this compound used in the trial may not have been optimal for all patients.
Data Summary: Phase 3 LEADERSHIP 301 Trial (Interstitial Cystitis/Bladder Pain Syndrome)
| Parameter | Result | Citation |
| Primary Endpoint | Failure to significantly reduce average maximum daily pain scores after 12 weeks. | [1] |
| p-value | 0.41 | [1] |
| Patient Enrollment | 341 female patients | [1] |
Issue 2: Lack of Efficacy in Phase 2 Trials (COPD and Atopic Dermatitis)
Symptoms: Difficulty finding detailed quantitative data for the failed Phase 2 trials.
Possible Explanations:
-
Publication Bias: Negative results from early-phase trials are often not published in peer-reviewed journals.[7] Information may be limited to press releases or clinical trial registry entries.
-
Company Decision: The sponsoring company may have made a strategic decision not to invest further in these indications based on the totality of the data, even if some secondary endpoints showed a trend towards efficacy.
Data Summary: Phase 2 Clinical Trials
| Indication | Trial Name | Primary Endpoint | Outcome | Quantitative Data | Citation |
| Atopic Dermatitis | KINSHIP | Change from baseline in Total Lesion Symptom Score after 12 weeks of treatment. | Did not meet primary endpoint. | Specific p-values and detailed results are not readily available in the public domain. | [11][12] |
| COPD | Not Specified | Treatment of exacerbations. | Did not meet primary endpoint. | Specific p-values and detailed results are not readily available in the public domain. | [1][13] |
Methodologies and Visualizations
Experimental Protocols
While the exact, detailed protocols for the this compound clinical trials are not publicly available, a generalizable workflow for a Phase 2/3 clinical trial is provided below. This is based on standard clinical trial design and templates provided by regulatory bodies.[14][15][16][17]
Generalized this compound Clinical Trial Workflow
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Aquinox Halts Development of this compound (AQX-1125) | Interstitial Cystitis Association [ichelp.org]
- 3. Regulation of immune cell signaling by SHIP1: A phosphatase, scaffold protein, and potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. INPP5D/SHIP1: Expression, Regulation and Roles in Alzheimer’s Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Publishing “Invisible” and “Abandoned” Clinical Trials: A Commitment for CTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compliance and Transparency in Clinical Trial Data Reporting | Versiti Clinical Trials Resources | Versiti Clinical Trials Services [versiticlinicaltrials.org]
- 9. hrpp.umich.edu [hrpp.umich.edu]
- 10. clinicalaccelerator.com [clinicalaccelerator.com]
- 11. Aquinox Pharmaceuticals Completes Enrollment In The Phase II KINSHIP Trial Of AQX-1125 In Atopic Dermatitis - BioSpace [biospace.com]
- 12. | BioWorld [bioworld.com]
- 13. contractpharma.com [contractpharma.com]
- 14. osp.od.nih.gov [osp.od.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. dndi.org [dndi.org]
Rosiptor (AQX-1125) In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the SHIP1 activator, Rosiptor (AQX-1125).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the in vivo delivery of this compound?
Contrary to common assumptions for small molecules, the primary challenge for this compound (AQX-1125) is not poor solubility. Preclinical data indicates that this compound is highly water-soluble and does not necessitate complex formulation for oral administration. The compound has demonstrated high oral bioavailability in animal models, exceeding 80% in rats and dogs[1][2][3][4]. The main considerations for in vivo experiments are ensuring accurate dosing, understanding its pharmacokinetic profile, and monitoring for any potential gastrointestinal adverse effects that have been noted in clinical trials.
Q2: What is the recommended vehicle for in vivo administration of this compound?
Given its high water solubility, complex vehicles are generally not required for the in vivo delivery of this compound. For preclinical studies, simple aqueous solutions are often sufficient. For oral gavage, sterile water or a saline solution can be used. It is always recommended to assess the solubility of the specific batch of this compound in the chosen vehicle before preparing the final dosing solution.
Q3: What is the known oral bioavailability of this compound in preclinical models?
This compound has demonstrated excellent oral bioavailability in preclinical studies. In rats, the oral bioavailability was reported to be 66% at a dose of 10 mg/kg and 85% at 30 mg/kg. In dogs, the oral bioavailability was even higher, at 88% for a 10 mg/kg dose and 104% for a 30 mg/kg dose.
Q4: What is the pharmacokinetic profile of this compound?
This compound exhibits pharmacokinetic properties suitable for once-daily dosing. In both rats and dogs, it has a terminal half-life of over 5 hours. After oral administration, this compound reaches high concentrations in the respiratory, urinary, and gastrointestinal tracts. It has low plasma protein binding and is excreted unmetabolized in both urine and feces.
Q5: Are there any known stability issues with this compound formulations?
While this compound itself is a stable molecule, the stability of the acetate (B1210297) salt form in solution over time should be considered, especially if preparing stock solutions for extended periods. It is advisable to prepare fresh dosing solutions for each experiment. If stock solutions are necessary, they should be stored at an appropriate temperature (e.g., 4°C or -20°C) and the stability under these conditions should be validated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly low in vivo efficacy | Dosing error: Inaccurate preparation of the dosing solution or incorrect administration volume. | Double-check all calculations for dose preparation. Ensure proper calibration of administration equipment (e.g., gavage needles, syringes). |
| Animal handling stress: Stress can influence various physiological parameters and affect drug efficacy. | Ensure all animal procedures are performed by trained personnel and follow approved protocols to minimize stress. | |
| Sub-optimal dosing frequency: The dosing interval may not be appropriate to maintain therapeutic concentrations. | Review the pharmacokinetic data. The half-life of over 5 hours suggests that once-daily dosing is likely sufficient, but for specific models, a different regimen may be required. | |
| Variability in experimental results | Inconsistent formulation: Precipitation of the compound in the vehicle if solubility limits are exceeded. | Although highly soluble, always visually inspect the dosing solution for any particulates. If necessary, gently warm or sonicate the solution to ensure complete dissolution. |
| Biological variability: Differences in metabolism or absorption among individual animals. | Increase the number of animals per group to enhance statistical power and account for individual variations. | |
| Gastrointestinal side effects in animals | High local concentration of the drug: Oral administration of a highly concentrated solution may cause local irritation. | Consider administering the dose in a larger volume of vehicle to reduce the concentration. In clinical trials, gastrointestinal upset was a noted adverse event. |
Experimental Protocols
Pharmacokinetic Study of Orally Administered this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Dosing Solution Preparation: Dissolve this compound (AQX-1125) in sterile water to the desired concentrations (e.g., 10 mg/mL and 30 mg/mL).
-
Administration: Administer this compound via oral gavage at doses of 10 mg/kg and 30 mg/kg.
-
Blood Sampling: Collect blood samples from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
References
- 1. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosiptor (AQX-1125) for IC/BPS: A Technical Post-Mortem of the LEADERSHIP 301 Phase 3 Trial
Technical Support Center
This document addresses the pivotal question surrounding the clinical development of Rosiptor (AQX-1125) for Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS): its failure to meet primary endpoints in the Phase 3 LEADERSHIP 301 trial. This resource is designed for researchers, scientists, and drug development professionals to understand the trial's outcomes, methodologies, and the underlying scientific rationale.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of this compound in the Phase 3 clinical trial for IC/BPS?
The primary reason for the failure of this compound in the Phase 3 LEADERSHIP 301 trial was its inability to demonstrate a statistically significant improvement in the primary endpoint compared to placebo.[1] Specifically, this compound did not achieve a significant reduction in the mean change from baseline in the maximum daily bladder pain score at 12 weeks of treatment.[2] The p-value for this primary endpoint was 0.41, indicating that the observed difference between this compound and placebo was likely due to chance.[3]
Q2: Were there any promising signals in the Phase 2 trial that did not translate to Phase 3?
Yes, the preceding Phase 2 trial of this compound in women with moderate to severe IC/BPS had shown promising results. In that study, patients treated with this compound reported a significant improvement in pain and urinary symptoms after six weeks compared to the placebo group. This initial success was a key driver for advancing the drug to Phase 3 development.[1][4] However, these positive findings were not replicated in the larger, longer-duration Phase 3 trial.[1]
Q3: Did any secondary endpoints or patient subpopulations show a benefit in the Phase 3 trial?
No. According to the top-line results, a number of sensitivity, subpopulation, and secondary endpoint analyses were conducted, and none demonstrated a benefit of this compound over placebo.[5] This lack of efficacy across various measures reinforced the definitive nature of the trial's negative outcome.
Q4: What was the proposed mechanism of action for this compound in treating IC/BPS?
This compound is an orally active, first-in-class activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[4] SHIP1 is a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a crucial role in inflammation. By activating SHIP1, this compound was expected to reduce the levels of pro-inflammatory signaling molecules, thereby exerting an anti-inflammatory effect and alleviating the pain and other symptoms associated with IC/BPS.[4][5]
Q5: What has been the developmental status of this compound since the Phase 3 trial failure?
Following the failure of the LEADERSHIP 301 trial, Aquinox Pharmaceuticals halted all further development of this compound (AQX-1125) for IC/BPS and other indications.[1]
Troubleshooting Guide for IC/BPS Clinical Trials
This section provides insights for researchers designing future clinical trials for IC/BPS, drawing lessons from the this compound experience.
| Issue | Potential Cause | Recommendation for Future Studies |
| Placebo Response | The placebo effect in pain studies, particularly for chronic conditions like IC/BPS, can be substantial and variable. In the LEADERSHIP 301 trial, both the placebo and this compound groups showed improvement in pain scores from baseline. | Implement a sufficiently long placebo run-in period to identify and exclude high-placebo responders. Utilize patient-reported outcome instruments validated for IC/BPS to ensure accurate and sensitive measurement of symptoms. |
| Patient Heterogeneity | IC/BPS is a heterogeneous condition with likely multiple underlying pathophysiologies. A "one-size-fits-all" therapeutic approach may not be effective. | Incorporate biomarker-driven patient stratification to identify subgroups more likely to respond to a specific mechanism of action. Consider adaptive trial designs that allow for enrichment of responsive patient populations. |
| Target Engagement | While this compound was designed to activate SHIP1, the extent of target engagement and its downstream effects in the bladder tissue of IC/BPS patients was not definitively established in the clinical trials. | Include biomarkers of target engagement and pharmacodynamic activity in early-phase clinical trials to confirm the drug is reaching its intended target and having the desired biological effect. |
| Translational Gap | Promising results from a smaller, shorter Phase 2 trial did not translate to a larger, longer Phase 3 trial. | Ensure that the patient population, endpoints, and duration of the Phase 3 trial are consistent with and build upon the findings of the Phase 2 study. A thorough understanding of the dose-response relationship is also critical. |
Data Presentation
Table 1: Overview of the LEADERSHIP 301 Phase 3 Clinical Trial
| Parameter | Description |
| Trial Name | LEADERSHIP 301 |
| Drug | This compound (AQX-1125) |
| Indication | Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS) |
| Phase | 3 |
| Design | Three-arm, multicenter, randomized, double-blind, placebo-controlled |
| Patient Population | 433 participants, including 341 female subjects in the primary analysis |
| Treatment Arms | This compound 100 mg once daily, this compound 200 mg once daily, Placebo once daily |
| Treatment Duration | 12 weeks |
Table 2: Primary Endpoint Results of the LEADERSHIP 301 Trial
| Endpoint | This compound (100 mg & 200 mg combined) | Placebo | p-value |
| Mean change from baseline in maximum daily bladder pain score at Week 12 | Not statistically different from placebo | Not statistically different from this compound | 0.41 |
Note: Specific mean change values and standard deviations were not publicly released in the top-line data. Both groups showed an improvement from baseline.
Experimental Protocols
LEADERSHIP 301 Trial Protocol Summary
-
Objective: To evaluate the efficacy and safety of two doses of this compound (100 mg and 200 mg) administered orally once daily for 12 weeks compared to placebo in subjects with moderate to severe IC/BPS.
-
Inclusion Criteria (Summary):
-
Diagnosis of IC/BPS.
-
Moderate to severe bladder pain.
-
-
Exclusion Criteria (Summary):
-
Presence of confounding medical conditions.
-
Use of certain prohibited medications.
-
-
Study Procedures:
-
Screening Phase: To determine eligibility based on inclusion/exclusion criteria.
-
Randomization: Eligible subjects were randomized in a blinded fashion to one of the three treatment arms.
-
Treatment Phase (12 weeks): Subjects self-administered the assigned treatment once daily.
-
Data Collection: Patient-reported outcomes, including daily bladder pain scores, were collected electronically.
-
-
Primary Efficacy Endpoint: The mean change from baseline to week 12 in the maximum daily bladder pain score, as measured by an 11-point numeric rating scale.
-
Secondary Efficacy Endpoints (Summary):
-
Change in urinary frequency.
-
Bladder Pain/Interstitial Cystitis Symptom Score (BPIC-SS).
-
O'Leary-Sant Interstitial Cystitis Symptom Index (ICSI) and Problem Index (ICPI).
-
Global Response Assessment (GRA).
-
-
Statistical Analysis: The primary efficacy analysis was performed on the intent-to-treat population of female subjects, comparing the mean change in the primary endpoint between the combined this compound groups and the placebo group.
Mandatory Visualization
This compound's Targeted Signaling Pathway
// Nodes Receptor [label="Cell Surface Receptor\n(e.g., Immune Receptor)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Pro-inflammatory\nResponse", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound (AQX-1125)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled,dashed"]; SHIP1 [label="SHIP1", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Receptor -> PI3K [label="Activation", fontcolor="#5F6368"]; PI3K -> PIP3 [label="Phosphorylation", fontcolor="#5F6368"]; PIP2 -> PI3K [style=invis]; PIP3 -> Akt [label="Activation", fontcolor="#5F6368"]; Akt -> Inflammation; this compound -> SHIP1 [label="Activation", style=dashed, color="#34A853"]; SHIP1 -> PIP3 [label="Dephosphorylation\n(Inhibition)", color="#EA4335", arrowhead=tee];
// Invisible edges for layout {rank=same; this compound; SHIP1;} {rank=same; PI3K; PIP2;} } .dot Caption: Proposed mechanism of this compound (AQX-1125) via SHIP1 activation.
Experimental Workflow of the LEADERSHIP 301 Trial
// Nodes Screening [label="Patient Screening\n(IC/BPS Diagnosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization\n(1:1:1)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ArmA [label="this compound 100 mg\n(Once Daily)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArmB [label="this compound 200 mg\n(Once Daily)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArmC [label="Placebo\n(Once Daily)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="12-Week Treatment Period", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Endpoint [label="Primary Endpoint Analysis\n(Change in Max Daily Pain)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Screening -> Randomization; Randomization -> ArmA; Randomization -> ArmB; Randomization -> ArmC; ArmA -> Treatment; ArmB -> Treatment; ArmC -> Treatment; Treatment -> Endpoint; } .dot Caption: Simplified workflow of the LEADERSHIP 301 clinical trial.
Logical Flow of this compound's Phase 3 Failure
// Nodes Phase2 [label="Promising Phase 2 Results\n(Pain & Symptom Reduction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phase3_Initiation [label="Initiation of Phase 3\n(LEADERSHIP 301)", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Endpoint [label="Primary Endpoint:\nChange in Max Daily Pain Score", fillcolor="#FBBC05", fontcolor="#202124"]; No_Sig_Diff [label="No Significant Difference vs. Placebo\n(p = 0.41)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secondary_Endpoints [label="Secondary Endpoints Also Negative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Halt [label="Development Halted", shape=box, style="rounded,filled", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Phase2 -> Phase3_Initiation; Phase3_Initiation -> Primary_Endpoint; Primary_Endpoint -> No_Sig_Diff; No_Sig_Diff -> Halt; Secondary_Endpoints -> Halt; Primary_Endpoint -> Secondary_Endpoints [style=invis]; } .dot Caption: Logical progression leading to the discontinuation of this compound development for IC/BPS.
References
- 1. biopharmadive.com [biopharmadive.com]
- 2. Aquinox Announces Topline Results of Phase 3 LEADERSHIP [globenewswire.com]
- 3. This compound SHIP1 has sailed; Aquinox stock torpedoed, Leadership phase III fails + | Bioworld | BioWorld [bioworld.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. fiercebiotech.com [fiercebiotech.com]
Limitations of using AQX-1125 in long-term studies
Welcome to the technical support center for AQX-1125. This resource is intended for researchers, scientists, and drug development professionals who are investigating the scientific properties of AQX-1125. Given the discontinuation of its clinical development, this guide focuses on its known limitations and provides troubleshooting advice for research-focused inquiries.
Frequently Asked Questions (FAQs)
Q1: What is AQX-1125 and what was its intended mechanism of action?
AQX-1125 (rosiptor) is a small molecule designed as an allosteric activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2][3] SHIP1 is a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for the activation and migration of immune cells.[1][4] By activating SHIP1, AQX-1125 was intended to reduce the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby decreasing the activation of downstream signaling proteins like Akt and dampening the inflammatory response. The intended therapeutic effect was to provide anti-inflammatory benefits in a variety of chronic inflammatory diseases.
Q2: Why was the clinical development of AQX-1125 halted?
The development of AQX-1125 was discontinued (B1498344) due to a lack of efficacy in late-stage clinical trials. The pivotal Phase 3 LEADERSHIP 301 trial in patients with interstitial cystitis/bladder pain syndrome (IC/BPS) failed to meet its primary endpoint of a statistically significant reduction in bladder pain compared to placebo. Additionally, earlier Phase 2 trials in patients with chronic obstructive pulmonary disease (COPD) and allergic asthma also did not demonstrate the desired efficacy.
Q3: What were the most commonly reported adverse events for AQX-1125 in clinical trials?
Across multiple studies, AQX-1125 was generally reported to be well-tolerated. The most frequently observed adverse events were mild to moderate gastrointestinal issues, such as dyspepsia, nausea, and abdominal pain. These side effects were often self-limiting and did not typically lead to discontinuation of the treatment. Serious adverse events were not commonly associated with AQX-1125.
Troubleshooting Guide for Experimental Studies
Problem: Lack of expected anti-inflammatory effect in our in vitro or in vivo model.
Possible Cause 1: Weak Target Engagement
Recent studies have suggested that AQX-1125 may only be a weak activator of SHIP1 and that SHIP1 might not be its primary cellular target. This could explain the discrepancy between promising preclinical data and the lack of clinical efficacy.
-
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, directly measure the activation of SHIP1 in your experimental system. This could be done through enzymatic assays or by assessing the levels of its product, PI(3,4)P2.
-
Assess Downstream Signaling: Measure the phosphorylation of Akt (a downstream target of the PI3K pathway) in response to AQX-1125 treatment. A lack of change in p-Akt levels would support the hypothesis of poor target engagement.
-
Consider Alternative Mechanisms: Investigate potential off-target effects of AQX-1125 that might confound your results.
-
Possible Cause 2: Cell-Type Specificity
The expression and activity of SHIP1 are predominantly restricted to hematopoietic cells. The effects of AQX-1125 may be limited or absent in cell types that do not express SHIP1.
-
Troubleshooting Steps:
-
Verify SHIP1 Expression: Confirm that your cellular model expresses SHIP1 at sufficient levels.
-
Use Appropriate Controls: Include both SHIP1-proficient and SHIP1-deficient cell lines in your experiments to confirm that any observed effects are SHIP1-dependent.
-
Quantitative Data Summary
Table 1: Summary of Phase 2 Clinical Trial Results in Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS)
| Outcome Measure (at 6 weeks) | AQX-1125 (n=37) | Placebo (n=32) | p-value |
| Change in Average Daily Pain Score | -2.4 points | -1.4 points | 0.061 |
| Change in Maximum Daily Pain Score | -2.6 points | -1.4 points | 0.030 |
| Change in Urinary Frequency (voids/24h) | -3.6 | -0.8 | 0.040 |
| Adverse Event Rate | 51.4% | 78.1% | N/A |
Data from the Phase II study of AQX-1125 in women with moderate to severe IC/BPS.
Table 2: Summary of Phase 2 FLAGSHIP Trial in COPD
| Outcome Measure (at 12 weeks) | AQX-1125 (n=200) | Placebo (n=200) | p-value |
| Area Above EXACT Score-Time Curve | 415.4 | 391.7 | 0.759 |
| Adverse Event Rate | 51.0% | 49.5% | N/A |
| Serious Adverse Events (SAEs) | 13 | 23 | N/A |
Data from the Phase 2 FLAGSHIP study in patients with recent acute exacerbations of COPD.
Experimental Protocols
Protocol: Assessment of Akt Phosphorylation
This protocol describes a general method to assess the effect of AQX-1125 on the PI3K pathway by measuring Akt phosphorylation.
-
Cell Culture: Culture SHIP1-proficient cells (e.g., MOLT-4) and SHIP1-deficient cells (e.g., Jurkat) in appropriate media.
-
Serum Starvation: Prior to stimulation, serum-starve the cells to reduce basal PI3K pathway activation.
-
Treatment: Pre-incubate the cells with varying concentrations of AQX-1125 or a vehicle control for a specified period (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., IGF-1) to activate the PI3K pathway.
-
Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Perform Western blotting using primary antibodies against phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the effect of AQX-1125.
Visualizations
Caption: The SHIP1 signaling pathway and the intended mechanism of AQX-1125.
Caption: Troubleshooting workflow for unexpected results with AQX-1125.
References
Addressing batch-to-batch variability of Rosiptor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential batch-to-batch variability when working with Rosiptor (AQX-1125).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AQX-1125) is an investigational, orally administered small molecule that acts as an allosteric activator of the SH2 domain-containing inositol (B14025) 5'-phosphatase 1 (SHIP1).[1][2] SHIP1 is a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] By activating SHIP1, this compound enhances the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), which in turn reduces downstream signaling, such as Akt phosphorylation.[3] This mechanism is being explored for its potential anti-inflammatory effects.[1][3]
Q2: How should I store and handle this compound to ensure stability?
For optimal stability, this compound should be stored as a solid at -20°C. For short-term use, it can be stored at 4°C. When preparing stock solutions, it is recommended to use a suitable solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect from light.
Q3: What are the potential sources of batch-to-batch variability with this compound?
While specific data on this compound's batch-to-batch variability is not extensively published, variability in small molecule compounds can arise from several factors during synthesis and purification. These can include:
-
Purity: Presence of impurities or byproducts from the synthesis process.
-
Polymorphism: The existence of different crystalline forms of the compound, which can affect solubility and bioavailability.
-
Solubility: Variations in the physical properties of the solid form that may affect how well it dissolves in experimental buffers or vehicles.
-
Potency: Subtle structural changes or the presence of less active isomers that could alter the compound's efficacy.
Q4: I am not seeing the expected inhibition of Akt phosphorylation. What could be the cause?
Several factors could contribute to a lack of effect on Akt phosphorylation:
-
Cell Line SHIP1 Expression: The effect of this compound is dependent on the presence of its target, SHIP1.[3] Ensure that your cell line expresses sufficient levels of SHIP1.
-
Compound Potency: The specific batch of this compound you are using may have lower potency. It is advisable to qualify each new batch with a dose-response experiment.
-
Experimental Conditions: The timing of this compound treatment and cell stimulation is critical. Ensure you are pretreating with this compound for a sufficient duration before stimulating the PI3K pathway.
-
PI3K Pathway Activation: Confirm that your method of stimulating the PI3K pathway (e.g., with growth factors or cytokines) is working effectively.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values Between Batches
You may observe that different batches of this compound produce different half-maximal inhibitory/effective concentrations (IC50/EC50) in your assays.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Purity Differences | Request a Certificate of Analysis (CoA) for each batch to compare purity levels. If purity is significantly different, this is a likely cause. Consider re-purifying the compound if possible, or adjust experimental concentrations based on the purity of the new batch. |
| Solubility Issues | Visually inspect the dissolved this compound solution for any precipitates. Measure the solubility of each batch in your experimental buffer. If solubility is a concern, try preparing a fresh stock solution in a different solvent or using a gentle warming and vortexing method to ensure complete dissolution. |
| Weighing/Pipetting Errors | Ensure your balance is properly calibrated before weighing the compound. Use calibrated pipettes for preparing stock and working solutions. When possible, have another researcher verify your calculations and measurements. |
| Assay Variability | Run a reference compound with a known IC50/EC50 in parallel with your this compound experiments. This will help you determine if the variability is due to the this compound batch or the assay itself. |
Issue 2: Variable In Vitro Functional Assay Results (e.g., Cytokine Release, Cell Migration)
You may find that the magnitude of the biological effect of this compound varies between batches in functional assays.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered signaling responses. |
| Batch-Specific Potency | As with IC50/EC50 variability, differences in the intrinsic potency of each this compound batch can lead to varied functional outcomes. Perform a dose-response curve for each new batch to determine the optimal concentration for your functional assays. |
| Serum Lot Variability | If you are using serum in your cell culture media, be aware that different lots of serum can contain varying levels of growth factors that may affect the PI3K pathway. Use the same lot of serum for all related experiments. |
| Inconsistent Cell Health | Monitor cell viability and morphology throughout your experiments. Ensure that cells are healthy and not overly confluent, as this can impact their response to treatment. |
Experimental Protocols
Protocol 1: Qualification of a New this compound Batch via Western Blot for Phospho-Akt
This protocol describes how to compare the activity of a new batch of this compound to a previously validated batch by measuring the inhibition of Akt phosphorylation.
-
Cell Culture: Plate a SHIP1-expressing cell line (e.g., a myeloid cell line) in a 6-well plate and allow cells to adhere or reach the desired density.
-
Serum Starvation: The day before the experiment, replace the growth medium with a low-serum or serum-free medium to reduce basal PI3K signaling.
-
This compound Treatment: Prepare serial dilutions of the new and reference batches of this compound. Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
PI3K Stimulation: Stimulate the cells with a known PI3K activator (e.g., insulin, IGF-1, or a relevant cytokine) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin).
-
-
Analysis: Quantify the band intensities using densitometry. Normalize the phospho-Akt signal to the total Akt signal. Compare the dose-dependent inhibition of Akt phosphorylation between the new and reference batches.
Visualizations
Caption: this compound activates SHIP1, which dephosphorylates PIP3 to negatively regulate the PI3K pathway.
Caption: Workflow for qualifying a new batch of this compound before experimental use.
Caption: A decision tree to troubleshoot sources of variability in this compound experiments.
References
Mitigating cytotoxicity of Rosiptor at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential cytotoxicity associated with Rosiptor at high concentrations during in vitro and in vivo experiments.
Troubleshooting Guide
High concentrations of any small molecule, including this compound, can lead to off-target effects and subsequent cytotoxicity. This guide provides a systematic approach to identifying and mitigating these effects.
Initial Assessment of Cytotoxicity
The first step in troubleshooting is to confirm the cytotoxic effect and determine the concentration-response relationship.
Table 1: Concentration-Dependent Effects of this compound
| Concentration Range | Expected On-Target SHIP1 Activation | Potential for Off-Target Cytotoxicity | Recommended Actions |
| Low-to-Mid (e.g., 1 - 10 µM) | High | Low | Optimal range for efficacy studies. Use as a positive control for SHIP1 activation. |
| High (e.g., > 25 µM) | Plateauing or Decreasing | Moderate to High | Investigate off-target effects. Implement mitigation strategies. |
| Very High (e.g., > 100 µM) | Likely Confounded by Toxicity | High | Avoid for efficacy studies unless specifically investigating toxicity mechanisms. |
Note: These concentration ranges are hypothetical and should be determined empirically for your specific cell system.
Experimental Workflow for Investigating Cytotoxicity
The following workflow outlines the steps to characterize and address unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death at concentrations of this compound that are reported to be effective. What is the likely cause?
A1: High concentrations of this compound may lead to off-target effects, which can induce cytotoxicity. It is also crucial to rule out other experimental factors. Ensure that the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%) by running a vehicle-only control.[1] Additionally, confirm that this compound is not interfering with the cytotoxicity assay itself.[1]
Q2: How can we determine if the observed cytotoxicity is due to on-target or off-target effects of this compound?
A2: To differentiate between on-target and off-target effects, you can perform several experiments. One approach is to use a cell line that does not express SHIP1, the target of this compound.[2] If cytotoxicity is still observed in these cells, it is likely due to off-target effects. Another strategy is to perform pathway analysis using techniques like RNA-sequencing or phospho-proteomics to identify signaling pathways that are activated at cytotoxic concentrations but not at effective, non-toxic concentrations.[1]
This compound Signaling Pathway
Q3: What are some immediate steps we can take to reduce the cytotoxicity of this compound in our experiments?
A3: Based on your initial cytotoxicity data, you can implement the following strategies:
-
Optimize Concentration: Use the lowest concentration of this compound that still provides the desired on-target effect.
-
Reduce Incubation Time: Shorter exposure times may reduce cytotoxicity while still allowing for the observation of the intended biological effect.
-
Serum Concentration: In some cases, the presence of serum proteins in the culture medium can bind to the compound and reduce its effective concentration, thereby mitigating toxicity. Experiment with different serum concentrations.
Q4: Can we use any protective agents to counteract this compound's cytotoxicity?
A4: The use of protective agents depends on the mechanism of cytotoxicity. If you suspect that the cytotoxicity is due to oxidative stress, you could co-administer an antioxidant like N-acetylcysteine (NAC). However, it is crucial to first understand the off-target mechanism to select an appropriate protective agent.
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
This protocol provides a method for assessing the cytotoxic potential of this compound.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a blank, cells with medium and vehicle (e.g., DMSO) as a negative control, and cells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.
-
LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture and incubating for a specific time.
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Determine the amount of LDH released at each this compound concentration and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Logical Relationship for Assay Selection
References
Validation & Comparative
Rosiptor's Selectivity for SHIP1 Over SHIP2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rosiptor (also known as AQX-1125) is a novel, orally active small molecule that has been identified as a selective activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1).[1][2] SHIP1 is a crucial negative regulator of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is central to cell growth, proliferation, and survival. By activating SHIP1, this compound offers a targeted approach to modulating immune and inflammatory responses. This guide provides a comprehensive comparison of this compound's selectivity for SHIP1 over its closely related isoform, SHIP2, supported by available experimental data and detailed methodologies.
Data Presentation: this compound's Activity on SHIP1
While this compound is characterized as a selective SHIP1 activator, direct comparative quantitative data for its activity on SHIP2 is not extensively available in peer-reviewed literature. However, the existing data for SHIP1 activation provides a benchmark for its potency.
| Compound | Target | Assay Type | Result | Reference |
| This compound (AQX-1125) | Human recombinant SHIP1 | Malachite Green Assay | Increased catalytic activity | [3] |
| This compound (AQX-1125) | SHIP1 in MOLT-4 cells (SHIP1-proficient) | Akt Phosphorylation Assay | Concentration-dependent decrease in Akt phosphorylation | [3] |
| This compound (AQX-1125) | SHIP1 in Jurkat cells (SHIP1-deficient) | Akt Phosphorylation Assay | No effect on Akt phosphorylation | [3] |
Further research is required to quantify the precise EC50 or fold-selectivity of this compound for SHIP1 over SHIP2.
Experimental Evidence for SHIP1 Selectivity
The selectivity of this compound for SHIP1 is supported by mechanistic studies that highlight the importance of the C2 domain of the SHIP1 enzyme for its activity. Experiments have demonstrated that the activation of human recombinant SHIP1 by this compound is abrogated when the C2 region is deleted.[3] This suggests a specific interaction with this domain. While SHIP1 and SHIP2 share homology in their C2 domains, there are notable structural differences that likely contribute to this compound's selectivity.[4]
Cell-based assays further corroborate the on-target activity of this compound. In SHIP1-proficient cell lines, such as MOLT-4, this compound effectively inhibits Akt phosphorylation, a downstream event in the PI3K pathway.[3] Conversely, in SHIP1-deficient cell lines like Jurkat, this compound shows no such effect, indicating that its mechanism of action is dependent on the presence of SHIP1.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Malachite Green Assay for Phosphatase Activity
This colorimetric assay is used to measure the release of free phosphate (B84403) from a substrate, which is an indicator of phosphatase activity.
Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the intensity of the color, measured spectrophotometrically, is directly proportional to the amount of phosphate released.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the SHIP enzyme (recombinant SHIP1 or SHIP2), the substrate (e.g., PI(3,4,5)P3), and the test compound (this compound) in a suitable assay buffer.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic reaction to occur.
-
Quenching and Color Development: The reaction is stopped, and the malachite green reagent is added.
-
Measurement: The absorbance of the resulting solution is measured at a wavelength of approximately 620-660 nm.
-
Data Analysis: The amount of phosphate released is calculated by comparing the absorbance to a standard curve generated with known concentrations of phosphate. The effect of the test compound on enzyme activity is then determined.
Cellular Akt Phosphorylation Assay
This assay measures the phosphorylation status of Akt, a key downstream effector in the PI3K signaling pathway, to assess the cellular activity of a SHIP1 activator.
Principle: Activation of SHIP1 leads to the dephosphorylation of PIP3, which in turn reduces the activation of Akt. The level of phosphorylated Akt (p-Akt) can be quantified using methods such as Western blotting or ELISA.
Protocol Outline:
-
Cell Culture and Treatment: SHIP1-proficient and SHIP1-deficient cells are cultured and then treated with varying concentrations of the test compound (this compound).
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading for subsequent analysis.
-
Detection of p-Akt:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated Akt and total Akt.
-
ELISA: A sandwich ELISA is performed using a plate coated with an antibody that captures total Akt, followed by detection with an antibody specific for phosphorylated Akt.
-
-
Data Analysis: The ratio of phosphorylated Akt to total Akt is calculated to determine the effect of the compound on Akt phosphorylation.
Visualizing the Mechanism of Action
To better understand the role of this compound in the SHIP1 signaling pathway and the experimental workflow for its validation, the following diagrams are provided.
Caption: this compound activates SHIP1, leading to the dephosphorylation of PIP3, which in turn reduces Akt activation and downstream signaling.
Caption: A logical workflow to validate the selectivity of this compound for SHIP1 over SHIP2 using both biochemical and cellular assays.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Rosiptor: A Comparative Analysis of Its Immunomodulatory Effects Across Different Immune Cell Types
For Researchers, Scientists, and Drug Development Professionals
Rosiptor (AQX-1125) , a novel small-molecule activator of the SH2 domain-containing inositol (B14025) 5'-phosphatase 1 (SHIP1), has been investigated for its anti-inflammatory properties. SHIP1 is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a central role in the activation, proliferation, and survival of various immune cells. By activating SHIP1, this compound was developed with the aim of reducing the inflammatory cascade. Despite promising preclinical data, the clinical development of this compound was halted due to its failure to meet primary endpoints in Phase 3 clinical trials for interstitial cystitis/bladder pain syndrome.[1][2][3][4] This guide provides a comprehensive comparative analysis of the preclinical data on this compound's effects across different immune cell types, offering valuable insights for researchers in immunology and drug development.
Mechanism of Action: SHIP1 Activation
This compound functions as an allosteric activator of SHIP1.[5] The activation of SHIP1 leads to the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K pathway. This reduction in PIP3 levels dampens downstream signaling, including the Akt pathway, which is vital for immune cell activation and survival. The expression of SHIP1 is primarily restricted to hematopoietic cells, making it an attractive target for modulating immune responses with potentially fewer off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 2. Efficacy studies in allergic and pulmonary inflammation models in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Rosiptor (AQX-1125): A Comparative Analysis of Efficacy in Interstitial Cystitis and Other Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
Rosiptor (AQX-1125), a novel, orally administered, small-molecule activator of the SH2-containing inositol-5'-phosphatase 1 (SHIP1), was investigated as a potential therapeutic for a range of inflammatory conditions. This guide provides a comparative overview of this compound's efficacy in preclinical models of inflammation and its clinical evaluation in interstitial cystitis/bladder pain syndrome (IC/BPS), offering insights for researchers and drug development professionals.
Mechanism of Action: Targeting the PI3K/Akt Pathway
This compound's mechanism of action centers on the activation of SHIP1, a key negative regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway.[1] In inflammatory conditions, the PI3K pathway is often overactive, leading to the production of pro-inflammatory mediators and the recruitment of immune cells. By activating SHIP1, this compound was designed to reduce the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K pathway, thereby dampening the inflammatory cascade.[1]
Preclinical Efficacy in Inflammatory Models
This compound demonstrated anti-inflammatory effects across a variety of preclinical animal models. These studies provided the foundational evidence for its progression into clinical trials.
Pulmonary Inflammation Models
In models of lung inflammation, this compound showed a dose-dependent reduction in key inflammatory markers.
| Model | Species | Key Findings | Dose Range | Citation |
| Lipopolysaccharide (LPS)-induced Lung Inflammation | Mouse | Dose-dependent decrease in bronchoalveolar lavage (BAL) fluid neutrophils. Significant inhibition of 33% and 43% at 3 and 30 mg/kg respectively. | 0.3 - 30 mg/kg (oral) | [2] |
| Ovalbumin (OVA)-induced Allergic Airway Inflammation | Mouse | Suppression of airway inflammation. | 0.1 - 10 mg/kg (oral) | [3] |
| Cigarette Smoke-induced Airway Inflammation | Mouse | Significant reduction in neutrophil infiltration in BAL fluid. | 30 mg/kg (oral) | [3] |
Other Inflammatory Models
This compound's efficacy was also evaluated in other models of inflammation, demonstrating broader potential anti-inflammatory activity.
| Model | Species | Key Findings | Dose Range | Citation |
| Passive Cutaneous Anaphylaxis (PCA) | Mouse | Marked and dose-dependent reduction in edema formation. | 0.01 - 30 mg/kg (oral) | [2] |
Clinical Trials in Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS)
The promising preclinical data led to the clinical investigation of this compound for the treatment of IC/BPS, a chronic inflammatory condition of the bladder.
Phase 2 Clinical Trial: Initial Promise
A Phase 2 randomized, double-blind, placebo-controlled trial in women with moderate to severe IC/BPS showed encouraging results after 6 weeks of treatment.[4]
| Endpoint | This compound (200 mg/day) | Placebo | p-value | Citation |
| Pain Reduction | ||||
| Average Daily Pain (e-diary) | -2.4 points | -1.4 points | 0.061 | [4] |
| Maximum Daily Pain (e-diary) | -2.6 points | -1.4 points | 0.030 | [4] |
| Symptom Scores | ||||
| Interstitial Cystitis Symptom Index (ICSI) | -3.8 points | -1.4 points | 0.005 | [4] |
| Interstitial Cystitis Problem Index (ICPI) | -3.6 points | -1.6 points | 0.014 | [4] |
| Bladder Pain/Interstitial Cystitis Symptom Score (BPIC-SS) | -8.8 points | -4.0 points | 0.011 | [4] |
| Urinary Frequency | ||||
| Voids per 24 hours | -3.6 | -0.8 | 0.040 | [4] |
Phase 3 Clinical Trial (LEADERSHIP 301): Disappointing Outcome
Despite the positive Phase 2 results, the larger Phase 3 LEADERSHIP 301 trial failed to meet its primary endpoint.[5] The trial enrolled 341 female patients with IC/BPS who were randomized to receive this compound (100 mg or 200 mg daily) or placebo for 12 weeks. The primary endpoint was the change from baseline in the maximum daily bladder pain score.[6][7]
| Endpoint | This compound | Placebo | Outcome | Citation |
| Mean change from baseline in maximum daily bladder pain score at Week 12 | No significant difference | No significant difference | Primary endpoint not met (p=0.41) | [5] |
Following the failure of the Phase 3 trial, the development of this compound for IC/BPS was discontinued.[5]
Experimental Protocols
Preclinical Models: General Workflow
-
LPS-induced Lung Inflammation: Mice were challenged with intratracheal lipopolysaccharide (LPS). This compound or vehicle was administered orally prior to or after the LPS challenge. Bronchoalveolar lavage (BAL) was performed to collect fluid for cell counting (total leukocytes and neutrophils).[2]
-
Ovalbumin (OVA)-induced Allergic Airway Inflammation: Mice were sensitized and subsequently challenged with ovalbumin to induce an allergic airway response. This compound was administered orally during the challenge phase. Endpoints included analysis of inflammatory cells in BAL fluid.[3]
-
Passive Cutaneous Anaphylaxis (PCA): Mice were passively sensitized with an antigen-specific IgE antibody. The antigen, along with a dye, was injected intravenously to induce an inflammatory response. This compound was administered orally before the antigen challenge, and the amount of dye extravasation in the skin was measured to quantify the inflammatory reaction.[2]
Clinical Trials: LEADERSHIP 301 Study Design
The LEADERSHIP 301 trial was a multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 study.[6][7] Eligible female patients with a clinical diagnosis of IC/BPS and a baseline pain score of 5 or greater on an 11-point numeric rating scale were randomized to one of three treatment arms for 12 weeks. The primary efficacy endpoint was the change from baseline to week 12 in the maximum daily bladder pain score, as recorded in an electronic diary.[7]
Conclusion
This compound demonstrated promising anti-inflammatory activity in a range of preclinical models, supporting its mechanism of action as a SHIP1 activator. This initial success, however, did not translate into clinical efficacy for interstitial cystitis/bladder pain syndrome in a pivotal Phase 3 trial, leading to the cessation of its development for this indication. The discrepancy between the preclinical/Phase 2 data and the Phase 3 outcome underscores the challenges in translating preclinical findings in complex inflammatory diseases like IC/BPS to successful clinical therapies. The data presented in this guide provides a valuable case study for researchers and drug developers working on novel anti-inflammatory agents.
References
- 1. Respiratory Preclinical Disease Models - Asthma, COPD, Cough | Syncrosome [syncrosome.com]
- 2. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 2. Efficacy studies in allergic and pulmonary inflammation models in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 2. Efficacy studies in allergic and pulmonary inflammation models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase II Study of the Efficacy and Safety of the Novel Oral SHIP1 Activator AQX-1125 in Subjects with Moderate to Severe Interstitial Cystitis/Bladder Pain Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aquinox Halts All this compound IC/BPS Research But Continues Chronic Prostatitis Study - Interstitial Cystitis Network [icnetwork.org]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Rosiptor and Other Anti-inflammatory Agents: A Mechanistic and Performance Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of anti-inflammatory drug development is continually evolving, with novel mechanisms of action being explored to address the significant unmet needs in a variety of inflammatory diseases. This guide provides a head-to-head comparison of Rosiptor (AQX-1125), a discontinued (B1498344) investigational agent with a novel mechanism, against established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib, and a natural flavonoid, Eupafolin. This comparison focuses on their distinct mechanisms of action, supported by available preclinical and clinical data, to offer insights for future research and development in the anti-inflammatory space.
This compound, a SHIP1 (SH2-containing inositol-5'-phosphatase 1) activator, represented a promising approach by targeting the PI3K signaling pathway. However, its development was halted following a Phase 3 clinical trial for interstitial cystitis/bladder pain syndrome where it failed to demonstrate efficacy over placebo[1][2][3][4]. This outcome underscores the challenges in translating novel mechanisms into clinical success and highlights the value of comparing such agents against those with established efficacy.
Mechanism of Action
The anti-inflammatory agents discussed in this guide employ fundamentally different mechanisms to modulate the inflammatory response.
This compound (AQX-1125): A SHIP1 Activator
This compound was designed as a selective activator of SHIP1, a phosphatase that negatively regulates the PI3K (Phosphoinositide 3-kinase) signaling pathway[5]. By activating SHIP1, this compound was intended to reduce the levels of PIP3 (phosphatidylinositol (3,4,5)-trisphosphate), a key second messenger in the PI3K pathway. This reduction in PIP3 would, in turn, inhibit the downstream signaling cascade, including the phosphorylation of Akt, leading to a decrease in the activation and migration of inflammatory cells.
dot
Caption: this compound's mechanism of action via SHIP1 activation.
Ibuprofen and Celecoxib: COX Inhibitors
Ibuprofen and Celecoxib belong to the well-established class of NSAIDs that target cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.
-
Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. While inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, the simultaneous inhibition of COX-1, which is involved in protecting the stomach lining and maintaining platelet function, can lead to gastrointestinal side effects.
-
Celecoxib is a selective COX-2 inhibitor, which allows it to exert anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.
dot
Caption: Mechanism of action of Ibuprofen and Celecoxib.
Eupafolin: A Multi-Targeting Flavonoid
Eupafolin is a flavonoid with demonstrated anti-inflammatory properties that appear to stem from its ability to modulate multiple signaling pathways. Studies have shown that Eupafolin can inhibit the activation of JNK (c-Jun N-terminal kinase), p38 MAPK (mitogen-activated protein kinase), and Akt, as well as the downstream transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1). This multi-targeted approach leads to a reduction in the production of various inflammatory mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-6.
dot
Caption: Eupafolin's multi-target anti-inflammatory mechanism.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the compared agents. It is important to note that direct head-to-head comparisons in the same assays are limited.
Table 1: In Vitro Inhibition of Inflammatory Targets
| Compound | Target | Assay System | IC50 | Reference(s) |
| This compound | p-Akt (S473) | IGF-1 stimulated MOLT-4 cells | Concentration-dependent decrease | |
| Ibuprofen | COX-1 | Human whole blood | ~10 µM | |
| COX-2 | Human whole blood | ~2 µM | ||
| Celecoxib | COX-1 | Ovine | 30 µM | |
| COX-2 | Human recombinant | 40-50 nM | ||
| Eupafolin | NO production | LPS-stimulated RAW264.7 cells | Significant inhibition at 60 µM | |
| TNF-α, IL-6 | LPS-stimulated RAW264.7 cells | Significant reduction at 60 µM |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Endpoint | Efficacy | Reference(s) |
| This compound | Bleomycin-induced lung fibrosis (mouse) | Reduction in total leukocytes in BAL fluid | Significant reduction at 10 and 30 mg/kg | |
| Ibuprofen | Carrageenan-induced paw edema (rat) | Paw volume reduction | Dose-dependent reduction | |
| Celecoxib | Carrageenan-induced paw edema (rat) | Paw edema volume | Significant reduction at 60 mg/kg | |
| Eupafolin | Carrageenan-induced paw edema (mouse) | Edema formation | Effective suppression |
Table 3: Clinical Trial Overview
| Compound | Indication | Phase | Primary Endpoint | Outcome | Reference(s) |
| This compound | Interstitial Cystitis/Bladder Pain Syndrome | 3 | Reduction in maximum daily bladder pain score | Failed to meet primary endpoint (p=0.41) | |
| Ibuprofen | Osteoarthritis of the knee | - | Patient's Assessment of Arthritis Pain | Effective in relieving pain | |
| Celecoxib | Osteoarthritis of the knee | - | Patient's Assessment of Arthritis Pain | Non-inferior to ibuprofen | |
| Eupafolin | Not yet in extensive clinical trials for inflammation | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
LPS-Stimulated RAW264.7 Macrophage Assay
This in vitro model is widely used to screen for anti-inflammatory activity.
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are typically seeded in 24- or 96-well plates at a density of 5x10^5 cells/well.
-
Treatment: Cells are pre-treated with the test compound (e.g., Eupafolin) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a further 12-24 hours.
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.
-
Cytokine Production (TNF-α, IL-6): Quantified in the culture supernatant using ELISA kits.
-
Protein Expression (iNOS, COX-2): Analyzed in cell lysates by Western blotting.
-
dot
Caption: Workflow for LPS-stimulated macrophage assay.
Carrageenan-Induced Paw Edema Model
This is a classic in vivo model for evaluating acute inflammation.
-
Animals: Typically, Wistar or Sprague-Dawley rats are used.
-
Treatment: The test compound is administered (e.g., orally or intraperitoneally) at a set time before the induction of inflammation.
-
Induction of Edema: A subcutaneous injection of carrageenan (typically 1% solution in saline) is made into the plantar surface of the rat's hind paw.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the vehicle-treated control group.
dot
Caption: Workflow for carrageenan-induced paw edema model.
SHIP1 Activation Assay
The activity of this compound was assessed by its ability to activate SHIP1.
-
Enzymatic Assay: The phosphatase activity of recombinant SHIP1 is measured in the presence and absence of the test compound. The substrate, PI(3,4,5)P3, is incubated with the enzyme, and the production of the product, PI(3,4)P2, or the release of phosphate (B84403) is quantified.
-
Cellular Assay (p-Akt Inhibition): As a downstream marker of SHIP1 activation, the inhibition of Akt phosphorylation is measured. SHIP1-proficient cells (e.g., MOLT-4) are stimulated with a growth factor (e.g., IGF-1) in the presence of the test compound. The levels of phosphorylated Akt (p-Akt) are then determined by Western blotting or other immunoassays. A SHIP1-deficient cell line (e.g., Jurkat) can be used as a negative control.
dot
Caption: Logical relationship of SHIP1 activation assays.
Conclusion
This guide provides a comparative overview of this compound and other anti-inflammatory agents, highlighting their distinct mechanisms of action and summarizing the available performance data. The discontinuation of this compound's development, despite its novel mechanism targeting the SHIP1-PI3K pathway, serves as a critical reminder of the complexities of translating preclinical promise into clinical efficacy. In contrast, the enduring use of NSAIDs like Ibuprofen and Celecoxib underscores the robustness of the COX inhibition pathway as a therapeutic target, despite the associated side-effect profiles. Natural compounds like Eupafolin, with their multi-targeted approach, represent an interesting avenue for future research, although they require further rigorous investigation to establish their clinical utility.
For drug development professionals, this comparison emphasizes the importance of a deep understanding of the target biology, the development of robust preclinical models that are predictive of clinical outcomes, and the careful selection of patient populations for clinical trials. The failure of this compound in a specific and complex condition like interstitial cystitis does not necessarily invalidate SHIP1 activation as a therapeutic strategy for other inflammatory disorders. Future research may yet uncover the full potential of this and other novel anti-inflammatory mechanisms.
References
Validating the Downstream Effects of Rosiptor-Mediated SHIP1 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rosiptor (AQX-1125), a first-in-class SHIP1 activator, with other emerging SHIP1-targeted therapies. This compound's development was discontinued (B1498344) after failing to meet its primary endpoint in Phase 3 clinical trials for interstitial cystitis/bladder pain syndrome.[1][2] This outcome underscores the importance of thoroughly validating the downstream effects of SHIP1 activation for therapeutic purposes. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways to aid researchers in the ongoing exploration of SHIP1 as a therapeutic target.
The SHIP1 Signaling Pathway: A Negative Regulator of PI3K Signaling
SHIP1 (SH2-containing inositol-5'-phosphatase 1) is a crucial negative regulator of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is central to cell growth, proliferation, survival, and inflammation.[3] SHIP1 accomplishes this by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger produced by PI3K, to phosphatidylinositol (3,4)-bisphosphate (PIP2). This action attenuates the downstream signaling cascade, most notably the activation of Akt. By activating SHIP1, compounds like this compound aim to dampen inflammatory responses and aberrant cell survival signals.
References
Unveiling the In Vitro Reproducibility of Rosiptor: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of SHIP1 activators, this guide provides a comprehensive comparison of the in vitro performance of Rosiptor (AQX-1125) against other notable alternatives. By presenting key experimental data in a structured format, detailing methodologies, and visualizing the underlying signaling pathway, this guide aims to facilitate informed decisions in drug discovery and development.
This compound is a potent and selective allosteric activator of the SH2 domain-containing inositol (B14025) 5'-phosphatase 1 (SHIP1), a critical negative regulator of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[1][2] Activation of SHIP1 by this compound has been shown to modulate various immune cell functions, highlighting its potential as a therapeutic agent for inflammatory and immunological disorders. This guide delves into the published in vitro data to provide a clear comparison of this compound with other experimental SHIP1 activators.
Comparative In Vitro Activity of SHIP1 Activators
To provide a clear and objective comparison, the following table summarizes the key quantitative in vitro data for this compound and its alternatives.
| Compound | Target | Assay Type | Cell Type/System | Key Parameter | Value |
| This compound (AQX-1125) | SHIP1 | Enzymatic Activity | Recombinant Human SHIP1 | % Activation | 28% at 100 µM[3] |
| Akt Phosphorylation | MOLT-4 cells (SHIP1-proficient) | Inhibition | Concentration Range | 0.1-10 µM[4] | |
| Leukocyte Chemotaxis (MCP-1) | Human Monocytes | EC50 | 0.260 ± 0.14 µM[3] | ||
| Leukocyte Chemotaxis (BCA-1) | Human B cells | EC50 | 0.002 ± 0.001 µM[3] | ||
| Leukocyte Chemotaxis (IP-10) | Activated Human T-cells | EC50 | 0.01 ± 0.01 µM[3] | ||
| Mast Cell Degranulation (β-hexosaminidase release) | Murine BMMCs | Inhibition | Significant at 60 µM[3] | ||
| AQX-MN100 | SHIP1 | TNFα Production Inhibition | Murine Macrophages | EC50 | 0.3-0.6 µM[5][6] |
| AQX-435 | SHIP1 | Akt Phosphorylation Inhibition | Malignant B cells | Activity | Dose-dependent inhibition[7][8] |
| Apoptosis Induction | Malignant B cells | Activity | Induces caspase-dependent apoptosis[7] | ||
| K306 | SHIP1 | Enzymatic Activity | Recombinant Human SHIP1 | EC50 | 119 nM (0.119 µM)[9] |
| Selectivity | SHIP1 vs SHIP2 | Fold Selectivity | ~10-fold[9] | ||
| TNFα Production Inhibition | Macrophages/Microglia | Activity | Reduces TNF-α production[2][10][11] |
This compound's Mechanism of Action: The SHIP1 Signaling Pathway
This compound functions by allosterically activating SHIP1, which in turn dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This action counteracts the activity of PI3K, a key enzyme in a signaling cascade that promotes cell survival, proliferation, and inflammation. The diagram below illustrates this pathway.
This compound's activation of SHIP1 modulates the PI3K/Akt signaling pathway.
Detailed Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for the key in vitro experiments are provided below.
SHIP1 Enzymatic Activity Assay (Malachite Green Assay)
This assay quantifies the phosphatase activity of SHIP1 by measuring the release of inorganic phosphate (B84403) from a substrate.
-
Reagents and Materials:
-
Recombinant human SHIP1 enzyme
-
Phosphatidylinositol-3,4,5-trisphosphate (PIP3) as substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Malachite Green reagent
-
This compound or other test compounds
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
In a 96-well plate, add the recombinant SHIP1 enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the PIP3 substrate to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
The amount of phosphate released is proportional to the enzyme activity. Calculate the percentage of activation relative to the vehicle control.
-
Akt Phosphorylation Assay (Western Blot)
This method is used to determine the level of Akt phosphorylation in cells, which is a downstream marker of PI3K pathway activation.
-
Cell Culture and Treatment:
-
Culture SHIP1-proficient cells (e.g., MOLT-4) and SHIP1-deficient cells (as a negative control) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere or reach a specific density.
-
Treat the cells with various concentrations of this compound or other test compounds for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a suitable agonist (e.g., a growth factor) to induce Akt phosphorylation, if necessary.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the results, strip the membrane and re-probe with an antibody for total Akt. Densitometry analysis is used to quantify the relative levels of p-Akt.
-
Leukocyte Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the ability of a compound to inhibit the directed migration of leukocytes towards a chemoattractant.
-
Cell Isolation and Preparation:
-
Isolate primary human leukocytes (e.g., monocytes, B cells, T cells) from whole blood using density gradient centrifugation.
-
Resuspend the isolated cells in a suitable assay medium.
-
-
Chemotaxis Assay:
-
Use a modified Boyden chamber or a commercially available transwell plate with a porous membrane (e.g., 5 µm pores).
-
In the lower chamber, add the chemoattractant specific for the cell type being tested (e.g., MCP-1 for monocytes).
-
In the upper chamber, add the leukocyte cell suspension that has been pre-incubated with various concentrations of this compound or a vehicle control.
-
Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control and determine the EC50 value.
-
Experimental Workflow for In Vitro Characterization
The following diagram outlines the logical workflow for the in vitro characterization of a SHIP1 activator like this compound.
A logical workflow for the in vitro evaluation of SHIP1 activators.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel SHIP1 agonist that promotes degradation of lipid-laden phagocytic cargo by microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AQX-MN100 | SHIP1 agonist | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Functional Roles of the Src Homology 2 Domain-Containing Inositol 5-Phosphatases SHIP1 and SHIP2 in the Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. K306 | SHIP1 agonist | Probechem Biochemicals [probechem.com]
- 10. Technology - Discovery of Novel SHIP1 Agonists [suny.technologypublisher.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal Procedures for Rosiptor (AQX-1125)
As an investigational compound that is no longer under active development, Rosiptor (AQX-1125) requires careful and compliant disposal to ensure laboratory safety and environmental protection.[1][2] For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for unused or residual this compound is a critical final step in the experimental lifecycle. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach aligned with institutional and regulatory guidelines for chemical and pharmaceutical waste is mandatory.
Precautionary Disposal as a Potentially Hazardous Chemical
Given that a comprehensive toxicological and environmental impact profile for this compound is not publicly available, it must be handled as a potentially hazardous substance.[3][4] Standard operating procedures for the disposal of investigational drugs should be strictly followed. This involves treating this compound waste with the same level of caution as other hazardous chemical waste within the laboratory.
Physicochemical Properties of this compound
A summary of the available calculated molecular properties for this compound is provided below. This data can be useful for waste stream compatibility assessments, although it does not define its hazardous characteristics.
| Property | Value |
| Molecular Weight | 321.27 g/mol |
| XLogP | 3.55 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 66.48 Ų |
| (Data generated using the Chemistry Development Kit (CDK))[5] |
Experimental Protocols for Disposal
The following step-by-step guidance provides a general framework for the proper disposal of this compound. Researchers must consult and adhere to their institution's specific Environmental Health and Safety (EHS) policies.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation of this compound waste is crucial to prevent unintended chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect solid this compound powder, contaminated weighing paper, gloves, and other contaminated consumables in a designated, leak-proof hazardous waste container.
-
This container must be clearly labeled as "Hazardous Waste: this compound" and include any other information required by your institution.
-
-
Liquid Waste:
-
For solutions containing this compound, use a dedicated, leak-proof, and chemically compatible liquid waste container.
-
The container must be clearly labeled "Hazardous Waste: this compound" and list all solvents present in the solution.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.
-
Step 3: Container Management and Storage
-
Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutional or regulatory required information.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
-
Secondary Containment: Store liquid this compound waste containers in a secondary containment bin or tray to mitigate potential spills.
-
Storage Location: Store all this compound waste in a designated satellite accumulation area within the laboratory, awaiting pickup by your institution's EHS personnel.
Step 4: Final Disposal
-
Contact EHS: Arrange for the collection of the segregated and properly labeled this compound waste with your institution's Environmental Health and Safety department.
-
Incineration: The recommended final disposal method for investigational pharmaceutical waste is incineration by a licensed hazardous waste management facility. Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of an investigational compound like this compound.
Caption: Logical workflow for the precautionary disposal of this compound.
References
- 1. biopharmadive.com [biopharmadive.com]
- 2. Aquinox Halts Development of this compound (AQX-1125) | Interstitial Cystitis Association [ichelp.org]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Essential Safety and Logistical Information for Handling Rosiptor (AQX-1125)
Disclaimer: Rosiptor (also known as AQX-1125) is an investigational drug candidate for which a specific Safety Data Sheet (SDS) is not publicly available. The following guidance is based on general best practices for handling potent, biologically active small molecules in a research setting and should be supplemented by a thorough risk assessment conducted by the user's institution.
This compound is a selective activator of the SH2 domain-containing inositol (B14025) 5'-phosphatase 1 (SHIP1), a key regulator in the PI3K signaling pathway. As a potent modulator of a critical cellular pathway, this compound should be handled with care to avoid potential biological effects from accidental exposure. Development of this compound was halted after Phase 3 clinical trials for interstitial cystitis/bladder pain syndrome did not meet their primary endpoint.[1][2]
Risk Assessment and Hierarchy of Controls
Given the lack of specific toxicity data, a conservative approach is warranted. This compound should be treated as a potentially hazardous compound. The hierarchy of controls should be applied to minimize exposure:
-
Engineering Controls: The primary method for controlling exposure should be the use of certified engineering controls.
-
Administrative Controls: These are procedural controls to further reduce the risk of exposure.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, preparing stock solutions) that could generate dust should be performed in a certified chemical fume hood.
-
Biological Safety Cabinet (BSC): For cell-based assays involving this compound, a Class II BSC may be appropriate to protect both the user and the cell culture from contamination.
Administrative Controls:
-
Designated Work Area: Establish a designated area for handling this compound.
-
Standard Operating Procedures (SOPs): Develop and follow SOPs for the safe handling and disposal of this compound.
-
Training: Ensure all personnel handling this compound are trained on its potential hazards and the required safety procedures.
-
Restricted Access: Limit access to areas where this compound is handled and stored.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not generally required |
| Weighing of Solid Compound | Safety goggles | Double-gloving with nitrile gloves | Disposable gown over laboratory coat | N95 respirator recommended |
| Preparation of Stock Solutions | Safety goggles and face shield | Double-gloving with nitrile gloves | Disposable gown over laboratory coat | Not required if performed in a fume hood |
| Cell Culture and In Vitro Assays | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not required if performed in a BSC |
| Spill Cleanup | Safety goggles and face shield | Double-gloving with nitrile gloves | Disposable gown or coveralls | N95 respirator or higher |
| Waste Disposal | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not generally required |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution from powdered this compound.
-
Preparation:
-
Don the appropriate PPE as outlined in the table above (safety goggles, double nitrile gloves, disposable gown over a lab coat).
-
Set up a designated workspace within a certified chemical fume hood.
-
Assemble all necessary equipment (e.g., analytical balance, weigh paper, spatula, vials, solvent, vortex mixer).
-
-
Weighing:
-
Carefully weigh the desired amount of this compound powder onto weigh paper using a tared analytical balance inside the fume hood.
-
Avoid generating dust. Use gentle movements with the spatula.
-
-
Solubilization:
-
Carefully transfer the weighed powder into an appropriate vial.
-
Add the desired volume of solvent to the vial.
-
Securely cap the vial.
-
Mix the solution by vortexing until the solid is completely dissolved.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution under the recommended conditions.
-
-
Decontamination and Cleanup:
-
Wipe down the work surface inside the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated materials (weigh paper, gloves, disposable gown) in the designated hazardous waste container.
-
Remove PPE and wash hands thoroughly.
-
Disposal Plan
All this compound waste must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[3][4][5]
-
Solid Waste:
-
Contaminated consumables (e.g., gloves, weigh paper, pipette tips, disposable gowns) should be collected in a clearly labeled, sealed hazardous waste bag or container.
-
Unused or expired solid this compound should be disposed of in its original container or a securely sealed vial, placed within the solid hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container.
-
Avoid mixing with incompatible waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Visualizations
The following diagrams illustrate the workflow for safely handling this compound and the decision-making process for PPE selection.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. Aquinox halts development of its drug for bladder pain syndrome - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. Aquinox Halts Development of this compound (AQX-1125) | Interstitial Cystitis Association [ichelp.org]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. rxdestroyer.com [rxdestroyer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
